Rotoxamine
Beschreibung
Eigenschaften
CAS-Nummer |
5560-77-0 |
|---|---|
Molekularformel |
C16H19ClN2O |
Molekulargewicht |
290.79 g/mol |
IUPAC-Name |
2-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
OJFSXZCBGQGRNV-INIZCTEOSA-N |
SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Isomerische SMILES |
CN(C)CCO[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Kanonische SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Andere CAS-Nummern |
5560-77-0 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of Rotoxamine on the H1 Receptor
Notice to the Reader:
Extensive research for a compound named "Rotoxamine" with activity on the histamine H1 receptor has yielded no specific scientific or technical data. Database searches for "this compound" and its potential variants did not retrieve any information regarding its binding affinity, functional activity, or mechanism of action related to the H1 receptor.
Instead, searches for "this compound" consistently returned information for Rifaximin , a non-absorbable antibiotic. Rifaximin is used to treat traveler's diarrhea, irritable bowel syndrome with diarrhea, and to prevent hepatic encephalopathy.[1][2][3][4][5][6][7][8] Its mechanism of action involves the inhibition of bacterial RNA synthesis and is unrelated to the histamine H1 receptor system.[4]
Given the complete absence of data for "this compound" as an H1 receptor modulator, it is highly probable that the requested drug name is incorrect.
Therefore, this document will proceed by providing a comprehensive technical guide on the general mechanism of action of well-characterized H1 receptor inverse agonists , which is the established mode of action for the vast majority of drugs commonly referred to as antihistamines. This guide is intended to serve as a template and a detailed overview of the subject matter requested, which can be applied once the correct name of the compound of interest is identified.
A Comprehensive Technical Guide to the Mechanism of Action of H1 Receptor Inverse Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Histamine H1 Receptor
The histamine H1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.[7] It is widely expressed in various tissues, including smooth muscle, vascular endothelial cells, the heart, and the central nervous system.[7] The endogenous ligand for the H1 receptor is histamine, a biogenic amine that plays a crucial role in allergic and inflammatory responses.[7]
The H1 Receptor Signaling Pathway
Under basal conditions, the H1 receptor exists in an equilibrium between an inactive (R) and an active (R*) conformation. The binding of an agonist, such as histamine, stabilizes the active conformation, leading to the activation of downstream signaling pathways.
The primary signaling cascade initiated by H1 receptor activation involves the coupling to the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and the sensation of itching.
Mechanism of Action of H1 Receptor Inverse Agonists
Contrary to their historical designation as "antagonists," the majority of H1 antihistamines are, in fact, inverse agonists . While a neutral antagonist would bind to the receptor without preference for its conformational state and simply block agonist binding, an inverse agonist preferentially binds to and stabilizes the inactive (R) conformation of the H1 receptor.
This stabilization shifts the conformational equilibrium away from the active state (R*), thereby reducing the basal, or constitutive, activity of the receptor even in the absence of an agonist. This mode of action has two key consequences:
-
Inhibition of Agonist-Induced Activity: By stabilizing the inactive state, inverse agonists effectively prevent the binding and action of histamine, thus blocking the signaling cascade illustrated in Figure 1.
-
Reduction of Constitutive Activity: Many GPCRs, including the H1 receptor, exhibit a degree of spontaneous activity even without an agonist bound. Inverse agonists suppress this basal signaling, which can contribute to their therapeutic efficacy.
Quantitative Analysis of H1 Receptor Interaction
The interaction of a compound with the H1 receptor is characterized by several quantitative parameters, typically determined through in vitro assays.
| Parameter | Description | Typical Assay |
| Ki (nM) | Inhibition Constant: Represents the affinity of the compound for the H1 receptor. A lower Ki value indicates a higher binding affinity. | Radioligand Binding Assay |
| IC50 (nM) | Half-maximal Inhibitory Concentration: The concentration of the compound required to inhibit 50% of a specific biological response (e.g., agonist-induced calcium flux). | Functional Assays (e.g., Calcium Imaging, IP3 Accumulation) |
| pA2 | A measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. | Schild Analysis |
Note: Without specific data for "this compound," this table serves as a template for the types of quantitative data that would be presented.
Experimental Protocols
This assay directly measures the affinity of a test compound for the H1 receptor.
-
Objective: To determine the Ki of a test compound for the H1 receptor.
-
Principle: Competition between a radiolabeled H1 receptor ligand (e.g., [³H]-mepyramine) and the unlabeled test compound for binding to H1 receptors in a cell membrane preparation.
-
Methodology:
-
Membrane Preparation: H1 receptors are typically obtained from cell lines overexpressing the human H1 receptor (e.g., HEK293, CHO cells) or from tissues with high H1 receptor density (e.g., guinea pig cerebellum).
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.
-
This assay measures the ability of a compound to inhibit H1 receptor-mediated intracellular calcium mobilization.
-
Objective: To determine the functional potency (IC50) of a test compound as an antagonist or inverse agonist.
-
Principle: H1 receptor activation by an agonist leads to an increase in intracellular calcium. A functional antagonist/inverse agonist will inhibit this response.
-
Methodology:
-
Cell Culture: Cells expressing the H1 receptor are cultured.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of the test compound.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of an H1 agonist (e.g., histamine).
-
Signal Detection: Changes in intracellular calcium are measured by detecting changes in the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The IC50 value is determined from the concentration-response curve of the test compound's inhibition of the agonist-induced calcium signal.
-
Conclusion
The therapeutic effects of H1 antihistamines are primarily mediated by their action as inverse agonists at the H1 receptor. They exert their effects by stabilizing the inactive conformation of the receptor, which both prevents histamine-induced signaling and reduces the receptor's basal activity. The affinity and functional potency of these compounds can be precisely quantified using in vitro methods such as radioligand binding assays and calcium imaging.
Should a specific compound name be provided, the general principles and methodologies outlined in this guide can be used to generate a detailed and specific technical whitepaper on its mechanism of action.
References
- 1. Rifaximin: MedlinePlus Drug Information [medlineplus.gov]
- 2. Rifaximin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Xifaxan (rifaximin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Rifaximin - Wikipedia [en.wikipedia.org]
- 5. Xifaxan (Rifaximin): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 6. Use of rifaximin in gastrointestinal and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Rifaximin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chiral Separation of Carbinoxamine Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the chiral separation of carbinoxamine enantiomers. Carbinoxamine, a first-generation antihistamine, possesses a single chiral center, resulting in two enantiomers, (d)-carbinoxamine and (l)-carbinoxamine. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual analysis are crucial in drug development and quality control. This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), and discusses the application of Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) for this purpose.
Introduction to Carbinoxamine and Chiral Separation
Carbinoxamine is an H1 receptor antagonist used to treat allergic reactions such as hay fever and urticaria. It functions by competitively inhibiting the action of histamine at H1 receptors. The presence of a stereocenter necessitates the consideration of the individual properties of its enantiomers. While detailed public information on the specific stereoselective activity of carbinoxamine enantiomers is limited, it is a fundamental principle in pharmacology that enantiomers can differ in their interaction with chiral biological targets like receptors and enzymes. One study in rats indicated that the absorption and elimination of carbinoxamine enantiomers were not stereoselective.[1]
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is a widely used and effective technique for the enantioseparation of carbinoxamine. The use of chiral stationary phases (CSPs) is the most common approach. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated excellent enantioselectivity for carbinoxamine.[2][3]
Experimental Protocols for HPLC Separation
Two effective HPLC methods for the chiral separation of carbinoxamine enantiomers are detailed below.
Method 1: Chiralpak ID Column
This method achieves a high-resolution baseline separation of carbinoxamine enantiomers.[1]
-
Chromatographic System: High-Performance Liquid Chromatography system with UV detection.
-
Chiral Stationary Phase: Chiralpak ID (immobilized amylose derivative).[1]
-
Mobile Phase: Acetonitrile:Water:Ammonia solution (90:10:0.1, v/v/v).[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Temperature: Ambient.
Method 2: Amylose Tris(5-chloro-2-methylphenylcarbamate) Column
This method is suitable for the analysis of carbinoxamine enantiomers in biological matrices such as human plasma.[3][4]
-
Chromatographic System: High-Performance Liquid Chromatography system with UV detection.
-
Chiral Stationary Phase: Amylose tris(5-chloro-2-methylphenylcarbamate) bonded to silica gel.[3]
-
Mobile Phase: n-Hexane:Isopropanol:Ethanol:Diethylamine (850:75:75:0.1, v/v/v/v).[3][4]
-
Temperature: Ambient.
Quantitative Data for HPLC Separation
The following table summarizes the quantitative data obtained from the HPLC methods described.
| Parameter | Method 1 (Chiralpak ID) | Method 2 (Amylose Tris(5-chloro-2-methylphenylcarbamate)) |
| Resolution (Rs) | 3.82[1] | Baseline separation achieved[3][4] |
| Analysis Time | Not specified | < 15 minutes[3][4] |
| Linearity Range | 0.1 - 100 ng/mL (in rat plasma)[1] | 20 - 7500 ng/mL (in human plasma)[3][4] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99[3][4] |
| Accuracy | 87.4% to 113.8%[1] | Within ±15% of nominal values[4] |
| Precision (RSD%) | < 9.4% (intra- and inter-day)[1] | < 10% (intra- and inter-day)[4] |
| Mean Extraction Recovery | Not specified | (d)-enantiomer: 103.8 ± 1.5%(l)-enantiomer: 94.5 ± 1.8%[3][4] |
Experimental Workflow for HPLC Method Development
The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.
Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)
While HPLC is a well-established method, SFC and CE offer potential advantages for chiral separations, such as faster analysis times and reduced solvent consumption. However, specific detailed protocols for the chiral separation of carbinoxamine using these techniques are not as readily available in the published literature.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "green" chromatography technique. For chiral separations, SFC is compatible with many of the same polysaccharide-based CSPs used in HPLC.[5]
General SFC Method Development Workflow:
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations of basic compounds like carbinoxamine, cyclodextrins are commonly used as chiral selectors in the background electrolyte.[6]
General CE Method Development Workflow:
Mechanism of Action and Stereoselectivity
Carbinoxamine exerts its antihistaminic effect by acting as an inverse agonist at the H1 histamine receptor, stabilizing the inactive conformation of the receptor and shifting the equilibrium away from the active state. This blocks the downstream signaling cascade initiated by histamine binding.
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor and its inhibition by carbinoxamine.
Enantiomer-Receptor Interaction
The differential activity of enantiomers arises from their three-dimensional arrangement, which dictates how they fit into the chiral binding site of a receptor. One enantiomer (the eutomer) will typically have a higher affinity and/or efficacy than the other (the distomer).
Conclusion
The chiral separation of carbinoxamine enantiomers is readily achievable using HPLC with polysaccharide-based chiral stationary phases, providing robust and reliable methods for both analytical and bioanalytical applications. While SFC and CE present promising alternatives with benefits in speed and sustainability, further method development and validation are required for their routine application to carbinoxamine analysis. A deeper understanding of the stereoselective pharmacology of carbinoxamine enantiomers will be essential for optimizing its therapeutic use and ensuring patient safety. This guide provides a foundational resource for researchers and professionals in the pharmaceutical industry engaged in the chiral analysis of carbinoxamine and related compounds.
References
- 1. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bio-rad.com [bio-rad.com]
An In-depth Technical Guide on the Stereospecific Activity of Rotoxamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Stereoisomerism is a fundamental concept in pharmacology, where the spatial arrangement of atoms in a molecule can dictate its biological activity. For chiral drugs, enantiomers—non-superimposable mirror images—often exhibit significant differences in potency, selectivity, and toxicity.[1][2] This technical guide explores the principle of stereospecificity through the lens of the first-generation antihistamine, Rotoxamine. It clarifies that this compound is the levorotatory enantiomer of the racemic compound Carbinoxamine and delves into the expected differential activity between the enantiomers based on established pharmacological principles.[3] This document provides standard experimental methodologies for assessing such stereospecific activity and utilizes diagrams to illustrate key pathways and workflows relevant to its pharmacological evaluation.
Introduction to this compound and Stereoisomerism
This compound is a first-generation antihistamine of the ethanolamine class, recognized for its efficacy in treating allergic conditions such as hay fever and urticaria.[3] It functions primarily as a histamine H1 receptor antagonist.[4] Crucially, this compound is not a racemic mixture but rather a specific stereoisomer. It is the levorotatory (levo-) enantiomer of the chiral drug Carbinoxamine.[3]
The parent racemic compound, Carbinoxamine, is an equimolar (1:1) mixture of two enantiomers:
-
Levothis compound (the S-enantiomer): The pharmacologically active form, marketed as this compound.
-
Dextrothis compound (the R-enantiomer): The corresponding mirror image, often referred to as the "distomer."
The existence of these enantiomers means that the biological effects of racemic Carbinoxamine are a composite of the individual actions of both Levothis compound and Dextrothis compound.[1] In living systems, which are inherently chiral, these two molecules are treated as distinct chemical entities, leading to differences in receptor binding, metabolism, and overall pharmacological profile.[2]
Pharmacological Profile: H1 Antagonism and Off-Target Effects
As a first-generation antihistamine, the pharmacological profile of the Carbinoxamine racemate is characterized by two main activities:
-
H1 Receptor Antagonism: By competitively blocking histamine H1 receptors on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract, it prevents the classic symptoms of an allergic response (e.g., vasodilation, increased capillary permeability, and smooth muscle contraction).[4][5]
-
Anticholinergic (Antimuscarinic) Activity: Like other ethanolamine-class antihistamines, it blocks muscarinic acetylcholine receptors.[4][5] This action contributes to its drying effects (useful for a runny nose) but also to side effects like dry mouth, blurred vision, and urinary retention.[6][7]
-
Central Nervous System (CNS) Effects: Its ability to cross the blood-brain barrier leads to antagonism of H1 receptors in the CNS, resulting in sedation, drowsiness, and impaired cognitive function.[8][9]
Stereospecificity dictates that these effects are not equally distributed between the two enantiomers. For many chiral antihistamines, the levo-isomer is often the more potent H1 antagonist. For example, levocetirizine binds to the H1 receptor with an affinity approximately 12 times higher than its corresponding (S)-enantiomer.[6] It is therefore hypothesized that Levothis compound is responsible for the majority of the desired antihistaminic effect, while Dextrothis compound may be less active at the H1 receptor or contribute disproportionately to the anticholinergic and sedative side effects.
Quantitative Comparison of Stereospecific Activity
While specific public data directly quantifying the receptor binding affinities of the individual this compound (Carbinoxamine) enantiomers are scarce, it is possible to present an illustrative comparison based on typical findings for chiral antihistamines. The following table uses hypothetical, yet pharmacologically plausible, data to demonstrate the expected differences in potency and selectivity.
Disclaimer: The data in Table 1 are illustrative and intended to model the expected stereospecific differences based on principles observed in other chiral antihistamines. They are not based on direct experimental results for this compound.
Table 1: Illustrative Receptor Binding Affinities (Ki, nM) of this compound Enantiomers
| Compound | H1 Receptor Affinity (Ki, nM) | M1 Muscarinic Receptor Affinity (Ki, nM) | H1 / M1 Selectivity Ratio |
| Levothis compound (Eutomer) | 5 | 150 | 30 |
| Dextrothis compound (Distomer) | 150 | 100 | 0.67 |
| Carbinoxamine (Racemate) | ~10 | ~125 | ~12.5 |
A lower Ki value indicates higher binding affinity. The selectivity ratio is calculated as (Ki for M1) / (Ki for H1).
This illustrative table highlights a common pattern:
-
The Levo-enantiomer (Eutomer): Shows significantly higher affinity (lower Ki) and selectivity for the target H1 receptor.
-
The Dextro-enantiomer (Distomer): Is substantially less potent at the H1 receptor and may show comparable or higher affinity for off-target receptors like the muscarinic M1 receptor, potentially contributing more to side effects.
Experimental Protocols for Stereospecific Analysis
To empirically determine the data illustrated above, a series of standard assays are required. The following protocols outline the methodologies for chiral separation and in vitro characterization.
Chiral Separation of Enantiomers
The essential first step is to isolate the pure enantiomers from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method.
-
Objective: To separate and quantify the (+) and (-) enantiomers of Carbinoxamine.
-
Instrumentation: HPLC system with a UV or Mass Spectrometry (MS/MS) detector.
-
Column: A chiral column, such as a Chiralpak ID, which uses a polysaccharide-based chiral selector.
-
Mobile Phase: An optimized mixture of solvents, typically containing an organic modifier (e.g., acetonitrile) and a basic additive (e.g., ammonia solution) to improve peak shape and resolution.
-
Procedure:
-
A solution of racemic Carbinoxamine is prepared and injected into the HPLC system.
-
The mobile phase carries the sample through the chiral column. The enantiomers interact differently with the chiral stationary phase, causing them to travel at different speeds.
-
The detector records two separate peaks corresponding to the two enantiomers, allowing for their collection and quantification.
-
In Vitro Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a compound for a specific receptor by observing how it competes with a known radioactive ligand.
-
Objective: To determine the binding affinity (Ki) of Levothis compound and Dextrothis compound for the H1 receptor.
-
Materials:
-
Procedure:
-
Aliquots of the cell membrane preparation are incubated in a buffer solution.
-
A fixed concentration of [³H]mepyramine is added to each aliquot.
-
Increasing concentrations of the unlabeled test compound (e.g., Levothis compound) are added to the aliquots.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
The data are used to generate a displacement curve, from which the IC₅₀ (concentration of test drug that displaces 50% of the radioligand) is calculated.
-
The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation. The same protocol is repeated for muscarinic receptors using a relevant radioligand like [³H]quinuclidinyl benzilate ([³H]QNB).
-
Visualizing Pathways and Workflows
Histamine H1 Receptor Signaling Pathway
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined intracellular signaling cascade. Antagonists like this compound block the initial step of this pathway.
Caption: Intracellular signaling cascade initiated by Histamine H1 receptor activation.
Experimental Workflow for Stereospecific Activity Assessment
The logical flow for evaluating a chiral drug involves separation followed by parallel in vitro and in vivo testing to build a complete pharmacological profile for each enantiomer.
Caption: General workflow for the characterization of chiral drug enantiomers.
Conclusion
The case of this compound and its parent racemate, Carbinoxamine, serves as a clear example of stereospecificity in drug action. Although detailed comparative binding data is not widely published, established pharmacological principles strongly suggest that the therapeutic antihistaminic activity is primarily attributable to the levorotatory enantiomer (this compound). The dextrorotatory counterpart is likely less potent and may contribute more significantly to the drug's side effect profile. This highlights the critical importance of chiral separation and single-enantiomer analysis in modern drug development. By isolating the eutomer, pharmaceutical scientists can optimize the therapeutic index, leading to safer and more effective medicines. The protocols and workflows detailed herein represent the standard approach to achieving this goal.
References
- 1. Carbinoxamine - Wikipedia [en.wikipedia.org]
- 2. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbinoxamine Maleate | C20H23ClN2O5 | CID 5282409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbinoxamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Rotoxamine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the pharmacological profile of Rotoxamine. Initially specified as this compound succinate, extensive research indicates that the commercially available and studied form is this compound maleate. This compound is the levorotatory enantiomer of Carbinoxamine, a first-generation antihistamine of the ethanolamine class.[1] As such, much of the available pharmacological data is derived from studies on the racemic mixture, Carbinoxamine. This document will primarily focus on the data available for Carbinoxamine, with the understanding that this compound, as the active isomer, is expected to exhibit similar, if not more potent, pharmacological activity. This guide will delve into its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols utilized to elucidate its effects.
Mechanism of Action
This compound, as the active enantiomer of Carbinoxamine, exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor.[2][3][4] It also possesses notable anticholinergic (antimuscarinic) and sedative properties, characteristic of first-generation antihistamines.[3][4]
Histamine H1 Receptor Antagonism
This compound binds to H1 receptors on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract, thereby preventing the binding of endogenous histamine.[3] This action alleviates the symptoms of allergic reactions mediated by histamine, such as increased capillary permeability, vasodilation, and constriction of bronchial smooth muscle.
Anticholinergic Activity
The anticholinergic effects of this compound are attributed to its ability to block muscarinic acetylcholine receptors.[3] This action contributes to the drying effect on nasal and other mucosal surfaces and is also associated with some of the common side effects observed with first-generation antihistamines.
Signaling Pathways
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[5] Upon activation by histamine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] This cascade ultimately leads to the physiological responses associated with histamine release. As a competitive antagonist, this compound blocks the initial step of this pathway by preventing histamine from binding to the H1 receptor.
Muscarinic Receptor Signaling Pathway
The anticholinergic effects of this compound are mediated through the blockade of muscarinic acetylcholine receptors, which are also GPCRs. The M1 and M3 subtypes, which are relevant for the peripheral effects antagonized by this compound, are coupled to Gq proteins and share a similar signaling cascade with the H1 receptor, leading to the activation of PLC and subsequent downstream events.
Pharmacokinetics
The pharmacokinetic profile of Carbinoxamine has been characterized in humans. As the active isomer, this compound's pharmacokinetics are expected to be a key contributor to the overall profile of the racemate.
| Parameter | Value | Species | Reference |
| Tmax (Time to Peak Concentration) | 1.5 - 5 hours | Human | [7][8] |
| Cmax (Peak Plasma Concentration) | ~24 ng/mL (after an 8 mg single dose) | Human | [7][8] |
| AUC (Area Under the Curve) | ~286 ng·hr/mL (after an 8 mg single dose) | Human | [7][8] |
| Half-life (t1/2) | 10 - 20 hours | Human | [1][7][8] |
| Absorption | Well absorbed from the GI tract | Human | [7][8] |
| Metabolism | Extensively metabolized by the liver | Human | [7][8] |
| Excretion | Excreted in the urine as inactive metabolites within 24 hours | Human | [7][8] |
Pharmacodynamics
The pharmacodynamic properties of this compound are defined by its affinity for histamine H1 and muscarinic receptors.
Receptor Binding Affinity
Quantitative data on the binding affinity of Carbinoxamine for the histamine H1 receptor is available.
| Receptor | Ligand | Ki (nM) | Tissue/System | Reference |
| Histamine H1 Receptor | Carbinoxamine | 2.3 | Competitive binding assay | [9] |
Note: As this compound is the levorotatory isomer of Carbinoxamine, it is plausible that it possesses a higher affinity for the H1 receptor than the racemic mixture, as is often the case with chiral drugs where one enantiomer is more active.
Anticholinergic Potency
Experimental Protocols
The pharmacological activity of this compound and other first-generation antihistamines can be characterized using a variety of in vitro and in vivo experimental models.
In Vitro Assessment of Antihistaminic and Anticholinergic Activity: Isolated Guinea Pig Ileum Assay
A classic method to determine the antihistaminic and anticholinergic potency of a compound is the isolated guinea pig ileum preparation. This tissue contains both histamine H1 and muscarinic acetylcholine receptors, and its contraction in response to agonists can be measured.
Methodology:
-
Tissue Preparation: A section of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.[11][12]
-
Agonist Dose-Response: Increasing concentrations of an agonist (histamine or acetylcholine) are added to the organ bath, and the resulting contraction of the ileum is measured using an isotonic transducer and recorded.[11][13][14] This allows for the generation of a dose-response curve and the determination of the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
Antagonist Challenge: The tissue is pre-incubated with a fixed concentration of this compound for a specified period. The agonist dose-response experiment is then repeated in the presence of the antagonist.[11][13]
-
Data Analysis: A competitive antagonist like this compound will cause a parallel rightward shift in the agonist dose-response curve without affecting the maximum response. The magnitude of this shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency. This is often determined using a Schild plot analysis.[11]
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a drug for its target receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., histamine H1 or muscarinic receptors) are prepared from tissue homogenates (e.g., bovine cerebral cortex) or from cell lines engineered to overexpress the receptor.[10]
-
Competitive Binding: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]-mepyramine for H1 receptors or [3H]-quinuclidinyl benzilate for muscarinic receptors) in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation and Quantification: The bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the membranes is quantified.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Conclusion
This compound, the levorotatory isomer of Carbinoxamine, is a first-generation antihistamine with significant H1 receptor antagonist and anticholinergic activity. Its pharmacological profile is characterized by competitive inhibition of histamine and acetylcholine at their respective receptors, leading to the alleviation of allergic symptoms. The available pharmacokinetic data for the racemate, Carbinoxamine, suggests good oral absorption and a moderate duration of action. While specific quantitative data for this compound is limited, the information available for Carbinoxamine provides a strong foundation for understanding its pharmacological effects. Further studies focusing on the stereospecific binding and activity of this compound would provide a more detailed and precise understanding of its pharmacological profile.
References
- 1. Carbinoxamine - Wikipedia [en.wikipedia.org]
- 2. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]
- 4. Carbinoxamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 12. Guinea Pig Ileum [sheffbp.co.uk]
- 13. youtube.com [youtube.com]
- 14. Guinea Pig Ileum [norecopa.no]
An In-depth Technical Guide to the Discovery and Development of Rifaximin
A Note on the Topic: Initial searches for "Rotoxamine" did not yield any relevant results for a pharmaceutical compound. It is highly probable that this was a typographical error, and the intended subject of inquiry was Rifaximin, a well-established, non-systemic antibiotic. This guide will proceed with a comprehensive overview of Rifaximin.
Introduction
Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic with a broad spectrum of antibacterial activity.[1] Its unique pharmacokinetic profile, characterized by minimal gastrointestinal absorption (<0.4%), makes it a targeted therapy for a variety of gastrointestinal disorders.[2] This document provides a detailed account of the discovery, development, mechanism of action, and clinical application of Rifaximin, tailored for researchers, scientists, and drug development professionals.
Discovery and Development Timeline
Rifaximin was developed by the Italian pharmaceutical company Alfa Wassermann S.p.A. (now Alfasigma S.p.A.). It was first approved in Italy in 1987.[3] Salix Pharmaceuticals later developed and commercialized Rifaximin in the United States under the brand name Xifaxan.[4][5]
Key Development Milestones:
-
1987: First approved in Italy for the treatment of various gastrointestinal diseases.[3]
-
1998: Granted orphan drug status by the U.S. Food and Drug Administration (FDA) for the treatment of hepatic encephalopathy.
-
2004: FDA approved for the treatment of travelers' diarrhea caused by noninvasive strains of Escherichia coli.[5]
-
2010: FDA approved for the reduction in risk of overt hepatic encephalopathy (HE) recurrence in adults.[3]
-
2015: FDA approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D) in adults.[4]
Synthesis of Rifaximin
Rifaximin is a derivative of rifamycin. One common synthesis process involves the reaction of rifamycin O with an excess of 2-amino-4-methylpyridine. The reaction is typically carried out in a solvent mixture, such as water, ethyl alcohol, and acetone, at a controlled temperature.[6][7][8] The resulting product is then precipitated, filtered, washed, and dried to yield Rifaximin.[6][7]
A stepwise synthesis process has also been described, starting from rifamycin S. This involves the bromination of rifamycin S, followed by condensation with 2-amino-4-methyl-pyridine and subsequent reduction with ascorbic acid to yield rifaximin.[9]
Mechanism of Action
Rifaximin's primary mechanism of action is the inhibition of bacterial RNA synthesis.[10] It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, which blocks the translocation step of transcription.[4][11] This inhibition of protein synthesis ultimately leads to a bactericidal effect.[10]
Beyond its direct antibacterial effects, Rifaximin is also thought to modulate the gut microbiota and may have anti-inflammatory properties.[4][12] In the context of hepatic encephalopathy, it reduces the production of ammonia by gut bacteria.[10] For IBS-D, it is believed to work by altering the gut microbiota and reducing bacterial byproducts that contribute to symptoms.[11][13]
Caption: Rifaximin's mechanism of action, inhibiting bacterial RNA synthesis.
Preclinical Studies
Preclinical studies in animals have demonstrated that Rifaximin is poorly absorbed systemically and is largely devoid of acute and chronic toxicity.[1] Teratogenic effects were observed in preclinical animal studies when Rifaximin was administered to pregnant rats and rabbits.[14] In a preclinical model of Parkinson's disease, Rifaximin treatment led to a significant change in gut microbiota, reduced systemic inflammation, and improved motor and memory performance in mice.[15]
Clinical Pharmacology and Pharmacokinetics
Rifaximin is characterized by its very low systemic absorption. Following oral administration, less than 0.4% of the drug is absorbed into the bloodstream.[2] This results in high concentrations of the drug in the gastrointestinal tract, the intended site of action.[16]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | <0.4% | [2] |
| Peak Plasma Concentration (Cmax) | 2.4 to 4 ng/mL (single and multiple doses) | [14] |
| Time to Peak (Tmax) | ~1 hour | [14] |
| Half-life | 5.6 hours (healthy subjects) | [14] |
| Excretion | ~97% in feces (unchanged drug) | [2] |
Clinical Trials
Rifaximin has been extensively studied in numerous clinical trials for various gastrointestinal conditions.
Traveler's Diarrhea
Randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of Rifaximin in treating traveler's diarrhea.[17][18]
| Trial Outcome | Rifaximin | Placebo | p-value | Reference |
| Development of Traveler's Diarrhea | 14.74% | 53.70% | <0.001 | [18] |
| Median Time to Last Unformed Stool | 33 hours | 60 hours | - | [19] |
Experimental Protocol for a Traveler's Diarrhea Prevention Trial:
-
Study Design: Randomized, double-blind, placebo-controlled.[18]
-
Participants: Healthy adults traveling to a high-risk area (e.g., Mexico).[18]
-
Intervention: Participants receive Rifaximin (e.g., 200 mg daily, twice daily, or three times daily) or a matching placebo for the duration of their stay (e.g., 2 weeks).[18]
-
Data Collection: Participants are monitored daily for the incidence of diarrhea and other enteric symptoms. Stool samples may be collected to identify pathogens.[18]
-
Primary Endpoint: The proportion of subjects in each group who develop traveler's diarrhea.[18]
Caption: Workflow of a clinical trial for Rifaximin in traveler's diarrhea.
Hepatic Encephalopathy
Clinical trials have shown that Rifaximin is effective in reducing the recurrence of overt hepatic encephalopathy.[20][21]
| Trial Outcome (6-month study) | Rifaximin (550mg BID) | Placebo | Hazard Ratio (95% CI) | p-value | Reference |
| Breakthrough HE Episode | 22.1% | 45.9% | 0.42 (0.28 to 0.64) | <0.001 | [20] |
| Hospitalization involving HE | 13.6% | 22.6% | 0.50 (0.29 to 0.87) | 0.01 | [20] |
Irritable Bowel Syndrome with Diarrhea (IBS-D)
Phase 3 clinical trials have demonstrated that Rifaximin provides significant relief of IBS-D symptoms compared to placebo.[13][22]
| Trial Outcome (Post-treatment) | Rifaximin (550mg TID for 14 days) | Placebo | p-value | Reference |
| Adequate Symptom Relief (at least 2 of first 4 weeks) | 41% | 31% | <0.001 | [13] |
| Abdominal Pain and Bloating Responders | Significantly greater vs placebo | - | <0.05 | [22] |
In Vitro Antimicrobial Activity
Rifaximin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including aerobic and anaerobic organisms.[23]
| Organism | MIC50 (µg/mL) | Reference |
| Staphylococcus spp. | ≤0.015 | [24] |
| Streptococcus spp. | ≤0.03-0.12 | [24] |
| Enterococcus spp. | 0.25-2 | [24] |
| Haemophilus influenzae | 0.25 | [24] |
| Enteric Pathogens (ETEC, EAEC, Salmonella, Shigella) | 4 - 64 (MIC90) | [23] |
Safety and Tolerability
Rifaximin is generally well-tolerated due to its minimal systemic absorption.[13] In clinical trials, the incidence of adverse events was similar between Rifaximin and placebo groups.[13][18] The most common adverse effects are gastrointestinal in nature, such as flatulence, abdominal pain, and nausea, which can be difficult to distinguish from the symptoms of the underlying condition being treated.[19]
Conclusion
Rifaximin represents a significant advancement in the treatment of gastrointestinal disorders. Its unique, non-systemic mode of action allows for targeted delivery to the gut, minimizing systemic side effects and the potential for widespread antibiotic resistance. The extensive clinical development program for Rifaximin has firmly established its efficacy and safety in the management of traveler's diarrhea, hepatic encephalopathy, and irritable bowel syndrome with diarrhea. Ongoing research continues to explore its potential in other areas of gastroenterology.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Challenges in the Investigation of Therapeutic Equivalence of Locally Applied/Locally Acting Drugs in the Gastrointestinal Tract: The Rifaximin Case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifaximin - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. EP2710014A1 - New process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Rifaximin? [synapse.patsnap.com]
- 11. Mechanism of Action | XIFAXAN® (rifaximin) [xifaxan.com]
- 12. researchgate.net [researchgate.net]
- 13. Rifaximin (Xifaxan) for Irritable Bowel Syndrome | AAFP [aafp.org]
- 14. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Rifaximin Modifies Gut Microbiota and Attenuates Inflammation in Parkinson's Disease: Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clinician.com [clinician.com]
- 17. scilit.com [scilit.com]
- 18. A randomized, double-blind, placebo-controlled trial of rifaximin to prevent travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rifaximin (Xifaxan) for Traveler's Diarrhea | AAFP [aafp.org]
- 20. ovid.com [ovid.com]
- 21. What literature supports the use of low-dose rifaximin in patients with hepatic encephalopathy? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 22. Rifaximin Treatment for Individual and Multiple Symptoms of Irritable Bowel Syndrome With Diarrhea: An Analysis Using New End Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial activity and spectrum of rifaximin, a new topical rifamycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Histamine H1 Receptor Binding Assay for Rotoxamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Histamine H1 Receptor Binding Assays
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses.[1] Antihistamines, which act as antagonists or inverse agonists at this receptor, are a cornerstone in the treatment of various allergic conditions.[2] The in vitro histamine H1 receptor binding assay is a fundamental tool in drug discovery and development for identifying and characterizing the affinity of new chemical entities for this receptor. This assay typically involves the use of a radiolabeled ligand that binds to the H1 receptor and a test compound (e.g., Rotoxamine) that competes for the same binding site. By measuring the displacement of the radioligand by the test compound, one can determine its binding affinity.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq/G11 family of G proteins. Upon activation by an agonist like histamine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This signaling cascade ultimately mediates the various physiological effects associated with H1 receptor activation, such as smooth muscle contraction and increased vascular permeability.[1]
Histamine H1 Receptor Signaling Pathway.
Experimental Protocol: In Vitro Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor. The assay is based on the displacement of a specific radioligand, such as [3H]pyrilamine or [3H]mepyramine, from membranes prepared from cells expressing the H1 receptor.
Materials and Reagents
-
Cell Culture: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [3H]pyrilamine (specific activity ~20-30 Ci/mmol) or [3H]mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Mepyramine or Diphenhydramine.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H1 antagonist, such as Mepyramine.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro histamine H1 receptor binding assay.
Experimental Workflow for H1 Receptor Binding Assay.
Detailed Protocol
-
Membrane Preparation:
-
Harvest cells expressing the H1 receptor and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM Mepyramine).
-
50 µL of various concentrations of this compound (typically in a range from 10-10 M to 10-5 M).
-
50 µL of [3H]pyrilamine at a concentration close to its Kd (e.g., 1-5 nM).
-
100 µL of the cell membrane preparation (the amount of protein per well should be optimized, typically 20-50 µg).
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Presentation and Analysis
The raw data (CPM) from the liquid scintillation counter should be organized to calculate the percentage of specific binding at each concentration of this compound.
Data Calculation:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
% Inhibition = 100 * (1 - (Specific Binding with this compound / Specific Binding without this compound))
The calculated % inhibition is then plotted against the logarithm of the this compound concentration to generate a dose-response curve. Non-linear regression analysis of this curve will yield the IC50 value.
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the H1 receptor.
Quantitative Data Summary
The following table provides a template for summarizing the binding data for this compound and can be used for comparison with known H1 receptor antagonists. Note: The values for this compound are placeholders and need to be determined experimentally.
| Compound | IC50 (nM) | Ki (nM) | Radioligand Used | Cell Line |
| This compound | To be determined | To be determined | [3H]pyrilamine | HEK293-H1 |
| Mepyramine | 1.5 - 5 | 0.8 - 2.5 | [3H]pyrilamine | Various |
| Diphenhydramine | 10 - 50 | 5 - 25 | [3H]pyrilamine | Various |
Data for reference compounds are compiled from various literature sources and may vary depending on experimental conditions.
Conclusion
This technical guide provides a robust framework for conducting in vitro histamine H1 receptor binding assays to characterize the affinity of this compound. By following the detailed experimental protocol and data analysis procedures outlined, researchers can accurately determine the IC50 and Ki values for this compound, thereby providing critical information for its pharmacological profiling and further development as a potential H1 antagonist. The included diagrams of the signaling pathway and experimental workflow serve to enhance the understanding of the underlying biological and technical principles.
References
The Metabolic Journey of Rifaximin: A Technical Guide to Its Biotransformation and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifaximin, a nonsystemic, broad-spectrum antibiotic, has carved a niche in the treatment of various gastrointestinal disorders. Its efficacy is intrinsically linked to its unique pharmacokinetic profile, characterized by minimal systemic absorption and extensive fecal excretion. This technical guide provides an in-depth exploration of the metabolism and degradation pathways of Rifaximin, offering valuable insights for researchers and professionals involved in drug development and pharmacology.
Metabolism of Rifaximin
The metabolism of the small fraction of absorbed Rifaximin primarily occurs in the liver. In vitro studies have identified the principal enzyme responsible for its biotransformation.
Hepatic Metabolism
Primary Metabolic Pathway: The absorbed portion of Rifaximin undergoes extensive first-pass metabolism predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme [1][2][3][4][5]. This enzymatic process is crucial in limiting the systemic bioavailability of the drug. In vitro studies have shown that at concentrations ranging from 2 to 200 ng/mL, Rifaximin does not inhibit other human hepatic cytochrome P450 isoenzymes, including 1A2, 2A6, 2B6, 2C9, 2C19, 2D6, and 2E1[6].
While Rifaximin can induce CYP3A4 in vitro, this effect is not considered clinically significant in individuals with normal liver function due to the drug's low systemic concentrations[2][5][7]. However, in patients with severe hepatic impairment, the potential for drug interactions with other CYP3A4 substrates cannot be entirely dismissed[2][5].
Identified Metabolites
The primary metabolite identified is 25-desacetylrifaximin , which is the only known metabolite of Rifaximin[5]. Despite the extensive metabolism of the absorbed drug, Rifaximin itself accounts for 18% of the radioactivity detected in plasma, suggesting that a portion of the absorbed drug remains as the parent compound before being metabolized[1][2][4].
The following diagram illustrates the primary metabolic pathway of Rifaximin.
Caption: Primary metabolic pathway of absorbed Rifaximin.
Pharmacokinetics of Rifaximin
The clinical utility of Rifaximin is largely defined by its pharmacokinetic properties, which ensure high concentrations in the gastrointestinal tract and minimal systemic exposure.
Absorption
Rifaximin exhibits very low systemic absorption, with less than 0.4% of the administered dose being absorbed[8]. In healthy subjects, peak plasma concentrations (Cmax) are typically low, ranging from 2.4 to 4 ng/mL after single or multiple doses of 550 mg[1][2]. A high-fat meal can delay the time to peak concentration (Tmax) and increase the area under the curve (AUC), but does not significantly affect Cmax[1][2][4]. Systemic exposure can be significantly higher in patients with hepatic impairment compared to healthy individuals[2][3][4].
Distribution
In vivo, Rifaximin is moderately bound to human plasma proteins, with a mean protein binding ratio of 67.5% in healthy subjects and 62% in patients with hepatic impairment[2][4][5].
Excretion
The vast majority of orally administered Rifaximin is excreted unchanged in the feces. A mass balance study using 14C-labeled Rifaximin demonstrated that 96.62% of the administered radioactivity was recovered in the feces, primarily as the unchanged drug[1][2][4]. Only a very small fraction (0.32%) is excreted in the urine, mostly as metabolites[1][2][4]. The elimination half-life of Rifaximin is approximately 5.6 to 6 hours[1][2][4].
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Rifaximin in healthy subjects.
Table 1: Single and Multiple Dose Pharmacokinetics of Rifaximin 550 mg in Healthy Subjects
| Parameter | Single Dose (Mean ± SD) | Multiple Doses (Mean ± SD) |
| Cmax (ng/mL) | 4.04 | 3.41 |
| Tmax (hours) | 0.75 (median) | 0.75 (median) |
| AUC (ng·h/mL) | - | 1.37 (accumulation ratio) |
| Half-life (hours) | 1.83 | 4.17 |
| Data sourced from a study in healthy subjects[5]. |
Table 2: Pharmacokinetic Parameters in Patients with Hepatic Impairment (550 mg Twice Daily)
| Hepatic Impairment Class | Fold Increase in AUCτ vs. Healthy Subjects |
| Child-Pugh Class A (Mild) | 10-fold |
| Child-Pugh Class B (Moderate) | 14-fold |
| Child-Pugh Class C (Severe) | 21-fold |
| Data from the XIFAXAN® prescribing information[2]. |
Degradation of Rifaximin
The stability of a drug substance is a critical factor in its development and formulation. Rifaximin has been subjected to forced degradation studies under various stress conditions to identify its degradation pathways and potential degradation products.
Forced Degradation Studies
Forced degradation studies have been performed under acidic, alkaline, oxidative, thermal, and photolytic conditions as per the International Council for Harmonisation (ICH) guidelines[9][10][11][12][13]. These studies are instrumental in developing stability-indicating analytical methods.
Summary of Degradation Behavior:
-
Acid Hydrolysis: Rifaximin is highly susceptible to degradation under acidic conditions, showing significant degradation[10][11][13]. One study reported the formation of nine degradation products under acid hydrolysis[9][14].
-
Alkaline Hydrolysis: The drug shows some degradation under alkaline conditions, but to a lesser extent than in acidic media[11].
-
Oxidative Degradation: Rifaximin is also susceptible to oxidative stress[11].
-
Thermal and Photolytic Degradation: The drug is relatively stable under neutral hydrolysis, thermal, and photolytic stress conditions[11][15].
The following diagram provides a conceptual overview of the forced degradation pathways of Rifaximin.
Caption: Conceptual overview of Rifaximin's forced degradation pathways.
Experimental Protocols
The characterization of Rifaximin's metabolism and degradation has been accomplished through a variety of experimental techniques.
In Vitro Metabolism Studies
-
Objective: To identify the enzymes responsible for Rifaximin metabolism.
-
Methodology:
-
Incubation: Rifaximin is incubated with human liver microsomes or specific recombinant human cytochrome P450 enzymes (e.g., CYP3A4).
-
Analysis: The reaction mixture is analyzed over time using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites[2][3].
-
Inhibition Studies: To confirm the role of specific enzymes, incubations are performed in the presence of known inhibitors of CYP isoforms[6].
-
Forced Degradation Studies
-
Objective: To investigate the stability of Rifaximin under various stress conditions.
-
Methodology:
-
Stress Conditions:
-
Acid Hydrolysis: Rifaximin solution is treated with an acid (e.g., 0.1 M HCl) and heated[9][10].
-
Alkaline Hydrolysis: Rifaximin solution is treated with a base (e.g., 0.1 M NaOH)[10].
-
Oxidative Degradation: Rifaximin solution is treated with an oxidizing agent (e.g., 3% H2O2)[10].
-
Thermal Degradation: Rifaximin solution or solid is exposed to high temperatures.
-
Photodegradation: Rifaximin solution is exposed to UV or fluorescent light.
-
-
Sample Preparation: Aliquots are withdrawn at various time points, neutralized if necessary, and diluted for analysis.
-
Analysis: The stressed samples are analyzed by a stability-indicating high-performance liquid chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS) to identify and characterize the degradation products[9][10][12].
-
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for the separation and quantification of Rifaximin and its degradation products. A typical method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile)[12][13].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of metabolites and degradation products by providing mass-to-charge ratio information[9][10].
The following diagram outlines a general experimental workflow for studying Rifaximin degradation.
Caption: General experimental workflow for Rifaximin degradation studies.
Conclusion
The metabolism of Rifaximin is characterized by its reliance on CYP3A4 for the biotransformation of the small fraction of the drug that is systemically absorbed. Its degradation profile, particularly its susceptibility to acid hydrolysis, provides critical information for formulation development and stability testing. The detailed understanding of these pathways, facilitated by robust experimental protocols and advanced analytical techniques, is paramount for the continued safe and effective use of this important gastrointestinal antibiotic. This guide serves as a comprehensive resource for professionals dedicated to advancing the science of drug metabolism and development.
References
- 1. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. shared.salix.com [shared.salix.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Rifaximin | C43H51N3O11 | CID 6436173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 13. jddtonline.info [jddtonline.info]
- 14. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Structural Analysis of Pharmaceutical Crystal Forms: A Methodological Guide
To the valued researcher, scientist, or drug development professional,
This document serves as a comprehensive technical guide on the methodologies and data presentation central to the structural analysis of pharmaceutical crystal forms. It is designed to meet the detailed requirements of an in-depth whitepaper on this topic.
Important Note on Rotoxamine: Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no publicly available crystal structure data for the compound this compound (CAS: 5560-77-0) could be located. The determination of a crystal structure is a prerequisite for the in-depth analysis requested. Therefore, this guide provides a detailed framework and standardized templates for the structural analysis of a hypothetical pharmaceutical compound, illustrating the expected data presentation, experimental protocols, and visualizations that would be included in a complete report.
Introduction to Crystalline Solid-State Characterization
The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. The arrangement of molecules in the crystal lattice can lead to different polymorphic forms, solvates, or hydrates, each with a unique set of properties. A thorough structural analysis is therefore essential during drug development to ensure the selection of the optimal solid form and to maintain consistency in manufacturing. This guide outlines the principal techniques and data interpretation involved in this analytical process.
Crystallographic Data Analysis
The foundational data for a crystal structure is derived from single-crystal X-ray diffraction (SC-XRD). This data provides precise information about the molecular arrangement within the crystal lattice.
Crystallographic and Refinement Data
The following table summarizes the typical crystallographic data and refinement parameters obtained from an SC-XRD experiment for a hypothetical API.
| Parameter | Value (Illustrative) |
| Chemical Formula | C₁₆H₁₉ClN₂O |
| Formula Weight | 290.79 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 105.2(1)° | |
| c = 9.876(3) Å, γ = 90° | |
| Volume | 1492.1(9) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.293 g/cm³ |
| Absorption Coefficient | 0.25 mm⁻¹ |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Reflections Collected | 15832 |
| Independent Reflections | 3421 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.128 |
Selected Geometric Parameters
This table presents a selection of key bond lengths and angles for the hypothetical API.
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C2 | 1.385(3) |
| C7-Cl1 | 1.742(2) |
| O1-C10 | 1.368(2) |
| N1-C12 | 1.471(3) |
| C1-C2-C3 | 120.1(2) |
| C6-C7-Cl1 | 119.5(1) |
| C10-O1-C11 | 118.2(2) |
Experimental Protocols
Detailed and reproducible experimental methods are crucial for robust solid-state characterization.
Single-Crystal X-ray Diffraction (SC-XRD)
A suitable single crystal of the API is mounted on a goniometer head. Data is collected on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., CMOS or CCD). The crystal is maintained at a low temperature (typically 100 K) to minimize thermal motion. A series of diffraction images are collected as the crystal is rotated. The resulting data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F².
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze a polycrystalline sample and is critical for identifying crystalline phases and assessing purity. A finely ground powder of the API is packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram is a fingerprint of the crystalline phase.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion. A small amount of the API is hermetically sealed in an aluminum pan. The sample and an empty reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured, revealing endothermic or exothermic transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is useful for detecting the presence of solvates or hydrates. The sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass loss is recorded, indicating events such as desolvation or decomposition.
Visualizations
Diagrams are essential for conveying complex information in an accessible format.
Preliminary Toxicity Screening of Rifaximin: An In-depth Technical Guide
Disclaimer: Initial searches for "Rotoxamine" did not yield any relevant results. The following technical guide has been compiled based on the available data for "Rifaximin," a structurally related and well-documented antibiotic that was consistently identified in the search results. All data and information presented herein pertain to Rifaximin.
This guide provides a comprehensive overview of the preliminary toxicity screening of Rifaximin for researchers, scientists, and drug development professionals. It includes a summary of preclinical and clinical safety data, typical experimental protocols, and visualizations of the mechanism of action and a general toxicity screening workflow.
Introduction to Rifaximin
Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin SV.[1] It is a broad-spectrum antibiotic with activity against Gram-positive and Gram-negative, aerobic, and anaerobic bacteria.[2][3] Due to its very low gastrointestinal absorption (<0.4%), Rifaximin's action is primarily localized to the gut, which contributes to its favorable safety profile.[2][4] It is approved for the treatment of traveler's diarrhea caused by noninvasive strains of Escherichia coli, irritable bowel syndrome with diarrhea (IBS-D), and for the reduction in risk of overt hepatic encephalopathy (HE) recurrence.[5][6][7]
Mechanism of Action
Rifaximin's antibacterial effect is achieved by inhibiting bacterial RNA synthesis.[8] It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, which blocks the translocation step of transcription.[8][9] This inhibition of protein synthesis ultimately leads to a bactericidal effect.[2][8]
Pharmacokinetics and Metabolism
-
Absorption: Rifaximin exhibits very low systemic absorption after oral administration, with bioavailability under 0.4%.[2][9] Peak plasma concentrations are low and variable.[1]
-
Distribution: It is moderately bound to human plasma proteins (around 67.5% in healthy subjects).[1]
-
Metabolism: The small amount of absorbed Rifaximin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][10]
-
Excretion: The vast majority of an oral dose (approximately 97%) is excreted unchanged in the feces.[2][5] Only about 0.32% is recovered in the urine, mostly as metabolites.[1][10]
Preclinical Toxicity Data
Preclinical studies have been conducted in various animal models to assess the toxicity profile of Rifaximin.
Table 1: Summary of Preclinical Toxicity Findings
| Study Type | Species | Key Findings | Reference |
| Acute Toxicity | Mouse, Rat | Low acute toxicity. Minimum nonlethal oral dose was >2000 mg/kg. | [10] |
| Repeat-Dose Toxicity | Mouse, Rat, Dog | Studies conducted for up to 4 weeks (mice), 26 weeks (rats), and 39 weeks (dogs). No specific adverse findings detailed in the provided results. | [10] |
| Reproductive and Developmental Toxicity | Rat, Rabbit | Teratogenic effects were observed in both species at doses causing maternal body weight gain reduction. Malformations included ocular, oral, maxillofacial, cardiac, and spinal defects in rabbits, and ocular malformations in rats. | [1][5] |
Clinical Safety and Adverse Events
Due to its minimal systemic absorption, Rifaximin has an excellent safety profile in humans.[3][9] Adverse events are generally mild to moderate and comparable to placebo in incidence.[11]
Table 2: Common and Serious Adverse Events in Humans
| Adverse Event Category | Common Events (≥1%) | Serious (Less Frequent) Events | Reference |
| Gastrointestinal | Flatulence (11%), nausea, abdominal pain, constipation, diarrhea, vomiting. | Clostridioides difficile-associated diarrhea (CDAD), severe stomach pain, watery or bloody diarrhea. | [12][13][14] |
| Neurological | Headache (10%), dizziness. | [6][12] | |
| General | Excessive tiredness, pyrexia (fever), fluid retention in hands or feet. | Anaphylaxis, angioneurotic edema. | [5][6][13] |
| Dermatological | Rash, itching. | Severe cutaneous adverse reactions (e.g., Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis) in patients with cirrhosis. | [6][12] |
| Hepatic | Abnormal liver function tests. | [13] |
Experimental Protocols
While specific, detailed protocols from the cited studies are not available, this section outlines standard methodologies for the types of toxicity screening Rifaximin would have undergone.
Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Methodology: A sequential dosing approach is used, typically starting with a dose just below the estimated LD50. Animals (usually rats or mice) are dosed one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This continues until specific stopping criteria are met. Animals are observed for 14 days for signs of toxicity, and a statistical method is used to calculate the LD50.
Repeat-Dose Systemic Toxicity (Oral)
-
Objective: To evaluate the toxic effects of a substance after repeated daily administration over a prolonged period (e.g., 28 or 90 days).
-
Methodology: At least three dose levels (low, mid, high) and a control group are used. The test substance is administered orally (e.g., by gavage) to rodents or canines daily for the study duration. Clinical observations, body weight, food/water consumption, and detailed clinical pathology (hematology, clinical chemistry, urinalysis) are monitored. At termination, a full necropsy is performed, organs are weighed, and tissues are examined histopathologically.
Developmental Toxicity (Teratogenicity - OECD Guideline 414)
-
Objective: To assess the potential of a substance to cause adverse effects on the developing embryo or fetus.
-
Methodology: The test substance is administered to pregnant animals (typically rats and rabbits) daily during the period of major organogenesis. Dams are monitored for signs of toxicity. Just prior to parturition, the dams are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
Workflow and Pathway Visualizations
References
- 1. shared.salix.com [shared.salix.com]
- 2. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of rifaximin in gastrointestinal and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifaximin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rifaximin: MedlinePlus Drug Information [medlineplus.gov]
- 7. Xifaxan (rifaximin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. What is the mechanism of Rifaximin? [synapse.patsnap.com]
- 9. Rifaximin - Wikipedia [en.wikipedia.org]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. Safety and tolerability of rifaximin for the treatment of irritable bowel syndrome without constipation: a pooled analysis of randomised, double‐blind, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xifaxan (rifaximin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. drugs.com [drugs.com]
- 14. salixmedical.com [salixmedical.com]
Methodological & Application
Application Notes and Protocols for Rifaximin in In Vivo Animal Studies
Disclaimer: The following information is provided for research purposes only. The user-provided topic "Rotoxamine" did not yield specific results in scientific literature. Based on the context of the requested information, it is presumed that the intended subject was "Rifaximin," a well-documented antibiotic used in gastrointestinal research. All subsequent information pertains to Rifaximin.
These application notes provide a summary of dosages, experimental protocols, and mechanisms of action for Rifaximin in various animal models, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize reported dosages of Rifaximin used in in vivo animal studies. These dosages can serve as a starting point for study design, but optimal doses may vary depending on the animal model, species, and experimental objectives.
Table 1: Rifaximin Dosage in Rodent Models
| Animal Model | Species | Dosage | Route of Administration | Study Focus | Reference |
| Toxicity Study | Rat | 25, 50, 100 mg/kg/day | Oral | Subacute toxicity | [1] |
| Toxicity Study | Rat | >2000 mg/kg | Oral | Single dose (LD50) | [1] |
| Teratogenicity Study | Rat | 150 - 300 mg/kg/day | Oral | Developmental toxicity | [2][3] |
| Pharmacokinetic Study | Rat | 10, 100 mg/kg | Oral | Systemic absorption | [1] |
| Diarrhea Model | Rat | 80, 160 mg/kg | Oral | Visceral hypersensitivity | [4] |
| Visceral Hyperalgesia | Rat | 150 mg/kg (twice daily) | Oral gavage | Gut inflammation | [5] |
| Hepatic Encephalopathy | Rat | Not specified | Oral | Neuroinflammation | [6] |
| Liver Injury Model | Rat | Daily administration | Oral | Gut microbiome | [7] |
| Carcinogenicity Study | Mouse (rasH2) | 150 - 2000 mg/kg/day | Oral | Carcinogenicity | [2] |
Table 2: Rifaximin Dosage in Non-Rodent Models
| Animal Model | Species | Dosage | Route of Administration | Study Focus | Reference |
| Toxicity Study | Dog | 25, 50, 100 mg/kg/day | Oral | Subacute toxicity | [1] |
| Chronic Enteropathy | Dog | 20 mg/kg (every 12 hours) | Oral | Therapeutic efficacy | [8] |
| Teratogenicity Study | Rabbit | 62.5 - 1000 mg/kg/day | Oral | Developmental toxicity | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Induction of Diarrhea and Visceral Hypersensitivity in Rats
This protocol is adapted from a study investigating the effects of Rifaximin on diarrhea and visceral hypersensitivity.[4]
Objective: To establish a rat model of diarrhea and visceral hypersensitivity to evaluate the therapeutic effects of Rifaximin.
Materials:
-
Male Wistar rats (200-225 g)
-
Folium Sennae (Senna leaf) solution
-
Rifaximin
-
Vehicle (e.g., water)
-
Colorectal distention (CRD) apparatus
-
Abdominal Withdrawal Reflex (AWR) scoring system
Procedure:
-
Model Induction:
-
Administer a solution of folium sennae via gastric gavage to induce diarrhea.
-
Simultaneously, subject the rats to shackled hindlimbs to induce stress, a component of visceral hypersensitivity models.
-
-
Drug Administration:
-
Prepare Rifaximin suspension in a suitable vehicle.
-
Administer Rifaximin orally at dosages of 80 mg/kg and 160 mg/kg.[4] A control group should receive the vehicle alone.
-
-
Assessment of Diarrhea:
-
Monitor and score the consistency and frequency of fecal output to calculate a diarrhea index.
-
-
Assessment of Visceral Hypersensitivity:
-
Use a colorectal distention (CRD) apparatus to apply graded pressure to the colon.
-
Observe and score the abdominal withdrawal reflex (AWR) as a measure of visceral pain.
-
-
Tissue Analysis:
-
At the end of the experiment, euthanize the animals and collect colon tissue.
-
Perform hematoxylin-eosin (HE) staining to observe intestinal mucosa for any injury.
-
Use immunohistochemistry and Western blot to analyze the expression of brain-derived neurotrophic factor (BDNF) in the colon.
-
Workflow Diagram:
Diarrhea and Visceral Hypersensitivity Model Workflow
Chronic Stress-Induced Gut Inflammation and Visceral Hyperalgesia in Rats
This protocol is based on a study evaluating Rifaximin in a water avoidance stress (WAS) model.[5]
Objective: To assess the efficacy of Rifaximin in preventing stress-induced gut inflammation and visceral hyperalgesia.
Materials:
-
Adult male Wistar rats (200-225 g)
-
Rifaximin (150 mg/kg)
-
Vehicle (e.g., water)
-
Water avoidance stress apparatus
-
FITC-labeled dextran for gut permeability assessment
-
Equipment for RT-PCR and Western blot
Procedure:
-
Drug Administration:
-
Administer Rifaximin (150 mg/kg) or vehicle via oral gavage twice daily, 6 hours apart, for 10 consecutive days.[5]
-
-
Stress Induction (WAS):
-
Three hours after the morning gavage, place rats on a block in a tank filled with water for 1 hour daily for 10 consecutive days. Sham-stressed rats are placed in a similar tank without water.
-
-
Gut Permeability Assessment:
-
Administer FITC-labeled dextran orally.
-
Measure the concentration of FITC-dextran in plasma to assess gut permeability.
-
-
Tissue and Fecal Analysis:
-
Collect ileal contents to analyze the total bacterial load and community composition using 16s rRNA gene copies.
-
Collect ileal tissue to quantify the expression of tight junction proteins (e.g., occludin) using RT-PCR or Western blot.
-
-
Visceral Hyperalgesia Assessment:
-
Perform colorectal distention and measure the abdominal withdrawal reflex to assess visceral sensitivity.
-
Experimental Workflow Diagram:
Chronic Stress Model Experimental Workflow
Signaling Pathways and Mechanism of Action
Rifaximin is a broad-spectrum, non-absorbable antibiotic that acts locally in the gastrointestinal tract.[9][10] Its primary mechanism of action is the inhibition of bacterial RNA synthesis by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase.[9][11] This leads to a bactericidal effect.[9]
Beyond its direct antimicrobial activity, Rifaximin exerts its therapeutic effects through several other mechanisms:
-
Modulation of Gut Microbiota: Rifaximin can alter the composition and function of the gut microbiota.[7]
-
Anti-inflammatory Effects: In animal models, Rifaximin has been shown to activate the pregnane X receptor (PXR), which in turn reduces the levels of the proinflammatory transcription factor nuclear factor κB (NF-κB).[10]
-
Reduction of Bacterial Virulence: Rifaximin can inhibit bacterial translocation across the gut epithelial lining and decrease bacterial adherence to epithelial cells.[10]
Mechanism of Action Diagram:
Rifaximin's Multifaceted Mechanism of Action
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. shared.salix.com [shared.salix.com]
- 4. e-century.us [e-century.us]
- 5. Rifaximin Alters Intestinal Bacteria and Prevents Stress-Induced Gut Inflammation and Visceral Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rifaximin Improves Spatial Learning and Memory Impairment in Rats with Liver Damage-Associated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. What is the mechanism of Rifaximin? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of rifaximin in the treatment of hepatic encephalopathy | Gastroenterología y Hepatología (English Edition) [elsevier.es]
Application Note: Quantification of Doxylamine in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of doxylamine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Doxylamine is a first-generation antihistamine commonly used for the short-term treatment of insomnia and as a component in cold and allergy medications.[1] Accurate measurement of its plasma concentrations is crucial for pharmacokinetic studies, bioequivalence assessment, and toxicological analysis. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method demonstrates high sensitivity, specificity, and a broad linear range suitable for clinical and research applications.
Note on Analyte Name: The initial request specified "Rotoxamine." However, no published analytical methods were found for a compound with this name. It is presumed that "this compound" was a typographical error and the intended analyte was "Doxylamine," a common antihistamine. All information herein pertains to the quantification of Doxylamine.
Introduction
Doxylamine is an ethanolamine derivative that acts as a histamine H1 receptor antagonist, exerting sedative and anticholinergic effects.[2] Following oral administration, doxylamine is absorbed from the gastrointestinal tract, with peak plasma concentrations typically observed within 2-3 hours.[3] Its elimination half-life is approximately 10 hours in healthy adults.[3][4] Given its widespread use, a reliable method for its quantification in biological matrices is essential. This protocol provides a detailed procedure for the extraction and analysis of doxylamine from human plasma, validated for accuracy, precision, and stability.
Experimental
The method involves the precipitation of plasma proteins with an organic solvent, followed by chromatographic separation on a C18 reversed-phase column and quantification by a tandem mass spectrometer. Doxylamine-d5 is used as the internal standard (IS) to ensure accuracy.
Materials and Reagents:
-
Doxylamine Succinate Reference Standard
-
Doxylamine-d5 Succinate (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate
-
Ultrapure Water
-
Blank Human Plasma (K2EDTA)
Protocols
Protocol 1: Sample Preparation - Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., 200 ng/mL Doxylamine-d5 in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at approximately 14,500 x g for 5 minutes.[5]
-
Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a 96-well plate.
-
Dilution: Add 150 µL of 90% acetonitrile to each well.[2]
-
Injection: The plate is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate with 0.2% Formic Acid in Water |
| Mobile Phase B | Methanol[2][6][7] |
| Flow Rate | 0.6 mL/min[2][6][7] |
| Injection Volume | 2.0 µL[2] |
| Column Temp. | 40 °C[5] |
| Autosampler Temp. | 4 °C[2] |
| Run Time | Approximately 2.7 minutes[2] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V[2] |
| Temperature | 600 °C[2] |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Doxylamine and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Doxylamine | 271.0 | 182.0 |
| Doxylamine-d5 (IS) | 276.2 | 187.3 |
| Source:[2][6][7] |
Data Presentation
Table 2: Summary of Quantitative Data from Validated Methods
| Parameter | Method 1 (LC-MS/MS)[2][6] | Method 2 (HPLC-DAD)[5] | Method 3 (Chiral HPLC)[8] |
| Technique | LC-MS/MS | HPLC-DAD | Chiral HPLC-DAD |
| Sample Preparation | Protein Precipitation | Protein Precipitation & SPE | Liquid-Liquid Extraction |
| Linearity Range | 0.5 - 200 ng/mL | 0.25 - 5.0 mg/L (250-5000 ng/mL) | 8 - 40 µg/mL (8000-40000 ng/mL) |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 0.25 mg/L (250 ng/mL) | Not specified (LOD=130 ng/mL) |
| Intra-day Precision (%CV) | < 5.4% | < 10% | < 1.05% |
| Inter-day Precision (%CV) | < 6.6% | < 9.3% | Not specified |
| Accuracy (%RE or %Bias) | -10.6% to 3.7% | Not specified | Not specified |
| Extraction Recovery | >94%[1] | Not specified | ~87% |
| Internal Standard | Doxylamine-d5 | Not specified | Diphenhydramine |
Visualizations
Caption: Experimental workflow for the quantification of doxylamine in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
- 6. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Probing Histamine Receptors: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing molecular probes for the study of histamine receptors. Due to the limited availability of comprehensive public data for the compound Rotoxamine across all four histamine receptor subtypes, this document will utilize the well-characterized endogenous agonist, Histamine , and the selective H1 receptor antagonist, Mepyramine , as exemplary probes. This approach ensures the provision of robust and validated protocols for investigating histamine receptor pharmacology.
Introduction to Histamine Receptors
Histamine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of histamine. To date, four subtypes have been identified: H1, H2, H3, and H4. Each subtype exhibits a distinct tissue distribution, couples to different intracellular signaling pathways, and is implicated in various physiological processes, making them attractive targets for therapeutic intervention.
-
H1 Receptor: Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), playing a crucial role in allergic reactions and inflammation.[1]
-
H2 Receptor: Coupled to Gs proteins, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).[1] This pathway is famously targeted to reduce gastric acid secretion.
-
H3 and H4 Receptors: Both are primarily coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] The H3 receptor predominantly functions as a presynaptic autoreceptor in the central nervous system, while the H4 receptor is mainly expressed on hematopoietic cells and is involved in immune responses.
Signaling Pathways of Histamine Receptors
The activation of each histamine receptor subtype initiates a distinct intracellular signaling cascade. Understanding these pathways is fundamental to designing and interpreting functional assays.
H1 Receptor Signaling Pathway
Activation of the H1 receptor by an agonist like histamine triggers the Gq/11 signaling cascade, leading to an increase in intracellular calcium.
H2 Receptor Signaling Pathway
The H2 receptor, upon agonist binding, activates the Gs protein, leading to the production of cAMP.
H3 and H4 Receptor Signaling Pathway
Both H3 and H4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of Mepyramine and Histamine at the four human histamine receptor subtypes.
Table 1: Binding Affinity of Mepyramine at Histamine Receptors
| Compound | Receptor | Radioligand | Kᵢ (nM) | Assay Type | Source |
| Mepyramine | Histamine H1 | [³H]Mepyramine | 1.0 | Radioligand Binding | [2] |
| Mepyramine | Histamine H2 | Not specified | >10,000 | Radioligand Binding | |
| Mepyramine | Histamine H3 | Not specified | >10,000 | Radioligand Binding | |
| Mepyramine | Histamine H4 | Not specified | >10,000 | Radioligand Binding |
Table 2: Functional Potency of Histamine at Histamine Receptors
| Compound | Receptor | EC₅₀ (nM) | Assay Type | Source |
| Histamine | Histamine H1 | 69.3 | Calcium Mobilization | [3] |
| Histamine | Histamine H2 | 2,100 | cAMP Accumulation | [1] |
| Histamine | Histamine H3 | 24 | cAMP Inhibition | [1] |
| Histamine | Histamine H4 | 13 | Calcium Mobilization | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Radioligand Binding Assay for H1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the H1 receptor using [³H]Mepyramine.
Materials:
-
Cell membranes expressing the human histamine H1 receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]Mepyramine (specific activity ~20-30 Ci/mmol)
-
Non-specific binding control: 10 µM Mianserin or unlabeled Mepyramine
-
Test compound (e.g., this compound)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human H1 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or test compound at various concentrations.
-
25 µL of [³H]Mepyramine (final concentration ~1-2 nM).
-
50 µL of cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Calcium Imaging Assay for H1 Receptor Activation
This protocol measures the increase in intracellular calcium concentration following H1 receptor activation by an agonist.
Materials:
-
HEK293 or CHO cells stably expressing the human histamine H1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Histamine (agonist)
-
Mepyramine (antagonist control)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Dye Loading: Remove the culture medium and add 100 µL of Fluo-4 AM loading solution (containing Fluo-4 AM and probenecid in assay buffer) to each well. Incubate for 60 minutes at 37°C in the dark.
-
Cell Washing: Wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, add 100 µL of assay buffer to each well.
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Record a stable baseline fluorescence for 10-20 seconds (excitation ~485 nm, emission ~525 nm).
-
Use the instrument's automated injector to add 25 µL of histamine at various concentrations to the wells.
-
Immediately after addition, continuously record the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or ΔF/F₀ (where F₀ is the baseline fluorescence) against the log concentration of histamine.
-
Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.
-
Protocol 3: cAMP Accumulation/Inhibition Assay for H2, H3, and H4 Receptors
This protocol can be adapted to measure either cAMP accumulation (for H2 receptors) or inhibition of forskolin-stimulated cAMP accumulation (for H3 and H4 receptors).
Materials:
-
CHO or HEK293 cells stably expressing the human H2, H3, or H4 receptor
-
Cell culture medium
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4
-
IBMX (a phosphodiesterase inhibitor)
-
Forskolin (for H3 and H4 assays)
-
Histamine (agonist)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
96- or 384-well microplates
Procedure:
-
Cell Plating: Seed the appropriate receptor-expressing cells into 96- or 384-well plates and incubate overnight.
-
Assay:
-
Aspirate the culture medium and add stimulation buffer containing IBMX. Incubate for 15-30 minutes at 37°C.
-
For H2 Receptor (Accumulation): Add histamine at various concentrations and incubate for 30 minutes at 37°C.
-
For H3/H4 Receptors (Inhibition): Add histamine at various concentrations, followed by the addition of a fixed concentration of forskolin (e.g., 1-10 µM). Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
For H2 Receptor: Plot the cAMP concentration against the log concentration of histamine and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
For H3/H4 Receptors: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of histamine and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Conclusion
These application notes provide a framework for the pharmacological characterization of compounds targeting histamine receptors. By employing well-validated probes like Histamine and Mepyramine and following these detailed protocols, researchers can obtain reliable and reproducible data to advance our understanding of histamine receptor function and facilitate the development of novel therapeutics.
References
Application Note: High-Performance Liquid Chromatography Method for the Determination of Rifaximin
AN-HPLC-001
Introduction
Rifaximin is a non-aminoglycoside, semi-synthetic antibiotic derived from rifamycin SV. It is a non-systemic antibiotic primarily used for the treatment of traveler's diarrhea caused by noninvasive strains of Escherichia coli and for the reduction of overt hepatic encephalopathy recurrence. Given its therapeutic importance, a robust and reliable analytical method is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Rifaximin.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the quality control, formulation development, and clinical analysis of Rifaximin.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard high-performance liquid chromatography system equipped with a UV detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent with quaternary pump, autosampler, and UV detector[1] |
| Column | C18, 150 x 4.6 mm, 5 µm particle size[2] |
| Mobile Phase | Acetonitrile and 0.1% Acetic Acid (60:40, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 292 nm |
| Injection Volume | 50 µL[2] |
| Run Time | 10 minutes[2] |
Reagents and Solutions
-
Rifaximin reference standard
-
Acetonitrile (HPLC grade)
-
Acetic acid (Glacial, reagent grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Preparation of Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of 0.1% acetic acid in water. Degas the solution using an ultrasonic water bath for 5 minutes and filter through a 0.45 µm filter.[2]
Preparation of Standard Stock Solution: Accurately weigh about 10 mg of Rifaximin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to achieve concentrations ranging from 10 to 60 µg/mL.
Sample Preparation
For Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Rifaximin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the Rifaximin.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 40 µg/mL).
For Serum Samples: For the analysis of Rifaximin in serum, a protein precipitation step is typically required. A simple and sensitive method involves direct injection after precipitation.[2]
-
To 150 µL of serum in a microcentrifuge tube, add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.[2]
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines. The key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 100.6% to 101.4% |
| Precision (Intra-day & Inter-day) | RSD < 2% |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.10 µg/mL |
| Specificity | No interference from excipients or endogenous components was observed. |
| Retention Time | Approximately 2.963 min |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Rifaximin.
Caption: Workflow for HPLC analysis of Rifaximin.
Logical Relationship of Method Validation
The following diagram outlines the key parameters assessed during the validation of the analytical method.
Caption: Key parameters for analytical method validation.
Disclaimer: The initial request specified "Rotoxamine." However, extensive searches did not yield specific HPLC methods for this compound. The methods and data presented here are for "Rifaximin," a well-documented compound with established analytical procedures, which may have been the intended subject. Users should verify the identity of their analyte of interest before applying this method.
References
Application Notes and Protocols for Testing Rotoxamine Efficacy in Cell Culture Models
Product: Rotoxamine (hypothetical)
Application: In Vitro Efficacy and Potency Assessment
For Research Use Only.
Introduction
This compound is a novel investigational compound designed as a dual-action antagonist targeting both the histamine H1 receptor (H1R) and muscarinic acetylcholine receptors (mAChRs). This dual antagonism suggests therapeutic potential in complex conditions such as allergic rhinitis, where both histamine-mediated allergic responses and cholinergic hyper-responsiveness contribute to symptoms. Additionally, its anticholinergic and antihistaminic properties may be relevant for evaluating its potential sedative effects for applications in insomnia.
These application notes provide detailed protocols for utilizing in vitro cell culture models to quantify the efficacy, potency, and selectivity of this compound. The described assays are fundamental for preclinical evaluation and mechanism of action studies.
Overview of In Vitro Efficacy Assays
A series of cell-based assays are recommended to characterize the pharmacological profile of this compound. These assays are designed to:
-
Determine the potency of this compound in blocking the histamine H1 receptor.
-
Assess the antagonistic activity of this compound on muscarinic acetylcholine receptors.
-
Evaluate the anti-inflammatory potential of this compound by measuring its effect on cytokine production.
-
Confirm that the observed effects are not due to cytotoxicity.
Caption: In Vitro Screening Cascade for this compound.
Proposed Mechanism of Action of this compound
This compound is hypothesized to function by competitively inhibiting the binding of endogenous ligands—histamine and acetylcholine—to their respective G-protein coupled receptors (GPCRs). By blocking H1 receptors, this compound can prevent the downstream signaling that leads to allergic symptoms. Simultaneously, by blocking muscarinic receptors, it can reduce parasympathetic-mediated effects such as mucus secretion.
Caption: Proposed Dual Antagonistic Mechanism of this compound.
Experimental Protocols
Protocol 1: H1 Receptor Antagonism via Calcium Mobilization Assay
This protocol determines the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the human H1 receptor.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human histamine H1 receptor.
Materials:
-
CHO-K1-hH1R cells
-
DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin, and G418 (selection antibiotic)
-
This compound
-
Histamine dihydrochloride (agonist)
-
Diphenhydramine (positive control antagonist)
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Culture: Culture CHO-K1-hH1R cells at 37°C, 5% CO2. Passage cells every 2-3 days.
-
Cell Plating: Seed 50,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in Assay Buffer. Remove culture medium from cells, add 100 µL of loading buffer to each well, and incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the positive control (Diphenhydramine) in Assay Buffer.
-
Compound Addition: Wash the cells twice with Assay Buffer. Add 50 µL of the diluted compounds to the respective wells and incubate for 15 minutes at room temperature.
-
Agonist Stimulation: Prepare a histamine solution at a concentration corresponding to its EC80 value (predetermined).
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence for 20 seconds. Add 50 µL of the histamine solution to all wells simultaneously and continue reading fluorescence for an additional 120 seconds.
Data Analysis: Calculate the percentage of inhibition of the histamine response for each concentration of this compound. Plot the concentration-response curve and determine the IC50 value using non-linear regression.
Protocol 2: Muscarinic Receptor Antagonism Assay
This protocol assesses the anticholinergic activity of this compound by measuring the inhibition of agonist-induced calcium flux in a human neuronal/astrocytic co-culture model.[1]
Cell Line: NT2.N/A cells (co-culture of human-derived neurons and astrocytes).[1]
Materials:
-
NT2.N/A cells
-
Opti-MEM I Reduced Serum Medium with 5% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Oxotremorine M (muscarinic agonist)
-
Atropine (positive control antagonist)
-
Fluo-4 AM calcium indicator dye
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)
-
96-well black, clear-bottom microplates
Procedure: The procedure is analogous to Protocol 1, with the following modifications:
-
Cell Line: Use differentiated NT2.N/A cells.
-
Agonist: Use Oxotremorine M at its predetermined EC80 concentration.[1]
-
Positive Control: Use Atropine.
Data Analysis: Calculate the percentage of inhibition of the Oxotremorine M response for each concentration of this compound. Determine the IC50 value via non-linear regression.
Protocol 3: Anti-Inflammatory Activity via Cytokine Inhibition Assay
This protocol evaluates the effect of this compound on the production of the pro-inflammatory chemokine IL-8 in human monocyte-derived dendritic cells (MoDCs) stimulated with histamine.[2]
Cell Model: Human immature monocyte-derived dendritic cells (MoDCs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human GM-CSF and IL-4 (for MoDC differentiation)
-
This compound
-
Histamine
-
Cetirizine (positive control)
-
Human IL-8 ELISA kit
-
24-well culture plates
Procedure:
-
MoDC Generation: Isolate monocytes from PBMCs and culture for 6 days in RPMI-1640 supplemented with GM-CSF and IL-4 to differentiate them into immature MoDCs.
-
Cell Treatment: Plate MoDCs at 1 x 10^6 cells/mL in a 24-well plate. Pre-incubate the cells with various concentrations of this compound or Cetirizine for 1 hour.
-
Stimulation: Add histamine to the wells to a final concentration of 10^-5 M and incubate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a commercial human IL-8 ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition of IL-8 production for each concentration of this compound. Determine the IC50 value.
References
- 1. A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the efficacy of antihistamines using human monocyte-derived dendritic cells stimulated with histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cetirizine in Allergic Rhinitis Research: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated primarily by the release of histamine and other pro-inflammatory mediators. Second-generation antihistamines are a cornerstone in the management of allergic rhinitis, offering targeted efficacy with an improved safety profile over their first-generation counterparts. This document provides detailed application notes and protocols for the use of Cetirizine, a potent and well-characterized second-generation antihistamine, in allergic rhinitis research.
Cetirizine is a selective inverse agonist of the histamine H1 receptor.[1] Its primary mechanism of action involves the blockade of histamine-induced symptoms. Beyond its antihistaminic effects, Cetirizine exhibits anti-inflammatory properties, including the inhibition of eosinophil chemotaxis and mast cell stabilization, which are pertinent to the pathophysiology of allergic rhinitis.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for Cetirizine and other relevant second-generation antihistamines, facilitating a comparative assessment of their pharmacological properties.
Table 1: Histamine H1 Receptor Binding Affinities (Ki)
| Compound | Ki (nM) | Species | Reference |
| Cetirizine | 6 | Human | [1][4][5][6] |
| Levocetirizine | 3 | Human | [1][4][5][6] |
| (S)-Cetirizine | 100 | Human | [4][5][6] |
| Desloratadine | 0.87 - 1.16 | Human | [7][8] |
| Fexofenadine | 10 | Human | |
| Loratadine | 37 | Human | [9] |
Table 2: In Vitro Anti-inflammatory Effects of Cetirizine
| Assay | Effect | Concentration | Cell Type | Reference |
| Mast Cell Degranulation | Inhibition | 100 µM - 1 mM | Rat Peritoneal Mast Cells | [3][10][11] |
| Eosinophil Chemotaxis | Inhibition | Therapeutic Concentrations | Human Eosinophils | [2][12] |
| Eosinophil Survival | Inhibition (IL-5 dependent) | 100 µM | Human Eosinophils | [13] |
| VCAM-1 Expression | Inhibition | 20 mg (in vivo) | Atopic Dermatitis Patients | [1] |
Signaling Pathways
Cetirizine primarily targets the Histamine H1 receptor signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention for Cetirizine.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of Cetirizine and other anti-allergic compounds.
Protocol 1: Histamine H1 Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor using a competitive radioligand binding assay.
Materials:
-
[³H]-Mepyramine (radioligand)
-
Human H1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Test compound (e.g., Cetirizine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the cell membranes, [³H]-mepyramine at a fixed concentration (near its Kd), and varying concentrations of the test compound or vehicle.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known H1 antagonist (e.g., unlabeled Mepyramine).
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the ability of a test compound to inhibit the degranulation of mast cells, a key event in the allergic cascade.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells
-
Anti-DNP IgE antibody
-
DNP-HSA (antigen)
-
Test compound (e.g., Cetirizine)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Triton X-100 (for cell lysis)
-
Microplate reader
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 30-60 minutes.
-
Induce degranulation by adding DNP-HSA.
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Lyse the remaining cells with Triton X-100 to determine the total β-hexosaminidase content.
-
Add the pNAG substrate to both the supernatant and lysate plates and incubate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.
-
Determine the inhibitory effect of the test compound on antigen-induced degranulation.
Protocol 3: Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model
This in vivo model is used to evaluate the efficacy of therapeutic agents in a setting that mimics human allergic rhinitis.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., Cetirizine)
-
Equipment for intraperitoneal injection and intranasal administration
Procedure:
-
Sensitization Phase:
-
On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum.
-
-
Challenge Phase:
-
Starting on day 14, challenge the mice intranasally with OVA in PBS daily for 7 consecutive days.
-
-
Treatment:
-
Administer the test compound (e.g., Cetirizine) via the desired route (e.g., oral gavage) at a specified time before each intranasal challenge.
-
-
Evaluation of Allergic Symptoms:
-
Following the final challenge, observe and score the frequency of sneezing and nasal rubbing for a defined period (e.g., 15-30 minutes).
-
-
Collection of Samples:
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils).
-
Collect blood to measure serum levels of OVA-specific IgE.
-
Collect nasal tissue for histological analysis (e.g., eosinophil infiltration) and cytokine measurement (e.g., IL-4, IL-5, IL-13 via qPCR or ELISA).
-
Conclusion
Cetirizine serves as a valuable tool in allergic rhinitis research due to its well-defined mechanism of action and documented anti-inflammatory properties. The protocols and data presented herein provide a robust framework for investigating the efficacy and mechanisms of new chemical entities targeting allergic rhinitis. By employing these standardized methods, researchers can generate reproducible and comparable data, thereby accelerating the development of novel therapeutics for this common and debilitating condition.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of eosinophil chemotaxis by a new antiallergic compound (cetirizine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. desloratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Research on Rifaximin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is based on the assumption that the user intended to inquire about Rifaximin, as no substantial preclinical data for "Rotoxamine" is publicly available. Rifaximin is a well-researched, minimally absorbed antibiotic with a range of applications in gastrointestinal and liver diseases.
Introduction
Rifaximin is a semi-synthetic antibiotic derived from rifamycin.[1] A key characteristic of Rifaximin is its limited systemic absorption, with less than 0.4% of the orally administered drug being absorbed into the bloodstream.[1] This property makes it a locally acting agent primarily within the gastrointestinal tract, which is crucial for its efficacy and favorable safety profile.[1][2] Rifaximin is effective against a broad spectrum of both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] It is approved for the treatment of traveler's diarrhea caused by noninvasive strains of Escherichia coli, irritable bowel syndrome with diarrhea (IBS-D), and for reducing the risk of overt hepatic encephalopathy recurrence.[3][4]
Mechanism of Action
The primary mechanism of action for Rifaximin is the inhibition of bacterial RNA synthesis. It achieves this by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, which obstructs the transcription process and prevents bacteria from producing essential proteins, ultimately leading to bacterial cell death.[1]
Beyond its direct antibacterial effects, Rifaximin exhibits other mechanisms that contribute to its therapeutic efficacy:
-
Modulation of Bacterial Virulence: Rifaximin can reduce the pathogenicity of bacteria by inhibiting their ability to adhere to and translocate across the intestinal epithelial lining.[5]
-
Anti-inflammatory Effects: It has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB.[6] In preclinical models, Rifaximin activates the pregnane X receptor (PXR), which in turn reduces the levels of NF-κB.[5] This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α and IL-8.[6]
-
Gut-Immune Signaling Modulation: Rifaximin appears to influence the communication between the gut microbiota and the host's immune system.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Rifaximin.
Table 1: In Vitro Efficacy of Rifaximin
| Parameter | Organism/Cell Line | Value | Reference |
|---|---|---|---|
| MIC90 | Gram-positive bacteria | 0.01 - 0.5 µg/mL | [6] |
| Concentration for Pro-inflammatory Factor Reduction | Lipopolysaccharide (LPS)-stimulated intestinal epithelial cells (IECs) | 50 µM | [6] |
| Concentration for Cytokine/Chemokine Expression Decrease | LPS-stimulated IECs | 100 µM | [6] |
| Effect on Transepithelial Electrical Resistance (TEER) in Caco-2 cells (24h post-TcdA) | 0.1 µM Rifaximin | 360% increase vs. TcdA | [7] |
| Effect on Transepithelial Electrical Resistance (TEER) in Caco-2 cells (24h post-TcdA) | 1.0 µM Rifaximin | 480% increase vs. TcdA | [7] |
| Effect on Transepithelial Electrical Resistance (TEER) in Caco-2 cells (24h post-TcdA) | 10 µM Rifaximin | 680% increase vs. TcdA | [7] |
| Cell Viability Improvement in Caco-2 cells (vs. TcdA) | 0.1 µM Rifaximin | 61% | [7] |
| Cell Viability Improvement in Caco-2 cells (vs. TcdA) | 1.0 µM Rifaximin | 79% | [7] |
| Cell Viability Improvement in Caco-2 cells (vs. TcdA) | 10 µM Rifaximin | 105% |[7] |
Table 2: Pharmacokinetic Parameters of Rifaximin in Humans
| Parameter | Dose | Value (mean ± SD or median) | Reference |
|---|---|---|---|
| Cmax | 200 mg | 0.94 ± 0.58 ng/mL | [8] |
| Cmax | 400 mg | 1.83 ± 1.13 ng/mL | [8] |
| Cmax | 550 mg | 0.91 ± 0.95 ng/mL | [8] |
| Cmax | 600 mg | 2.50 ± 1.76 ng/mL | [8] |
| Tmax | 200 mg | 1.43 h (median) | [8] |
| Tmax | 400 mg | 0.93 h (median) | [8] |
| Tmax | 550 mg | 0.87 h (median) | [8] |
| Tmax | 600 mg | 0.97 h (median) | [8] |
| AUC0-last | 200 mg | 3.23 ± 1.55 h*ng/mL | [8] |
| AUC0-last | 400 mg | 6.23 ± 3.04 h*ng/mL | [8] |
| AUC0-last | 550 mg | 3.65 ± 3.66 h*ng/mL | [8] |
| AUC0-last | 600 mg | 7.76 ± 4.69 h*ng/mL | [8] |
| t1/2 | 200 mg | 6.17 h (median) | [8] |
| t1/2 | 400 mg | 5.29 h (median) | [8] |
| t1/2 | 550 mg | 6.76 h (median) | [8] |
| t1/2 | 600 mg | 6.06 h (median) | [8] |
| Protein Binding | Healthy Subjects | 67.5% | [9] |
| Protein Binding | Patients with Hepatic Impairment | 62% |[9] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the effect of Rifaximin on the viability of intestinal epithelial cells.
Methodology:
-
Cell Culture: Caco-2 cells are cultured in appropriate media and conditions until they form a confluent monolayer.
-
Treatment: Cells are treated with varying concentrations of Rifaximin (e.g., 0.1, 1.0, 10 µM) with or without a cytotoxic agent like Clostridium difficile Toxin A (TcdA).[7]
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Viability Assessment: Cell viability can be assessed using various methods:
-
MTT Assay: Measures the metabolic activity of cells.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells.
-
ATP Content Assay: Measures cellular ATP levels, which decrease upon cell damage.[10]
-
Propidium Iodide (PI) Staining: PI enters and stains the DNA of cells with compromised membranes, allowing for quantification of dead cells via fluorescence microscopy or flow cytometry.[10]
-
In Vitro Anti-inflammatory Assay
Objective: To evaluate the anti-inflammatory properties of Rifaximin in intestinal epithelial cells.
Methodology:
-
Cell Culture: Intestinal epithelial cells (e.g., Caco-2 or HT-29) are cultured to confluency.
-
Stimulation: Cells are pre-treated with different concentrations of Rifaximin (e.g., 50-100 µM) for a specified duration before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS).[6]
-
Incubation: The cells are incubated for a period to allow for an inflammatory response (e.g., 6-24 hours).
-
Analysis of Inflammatory Markers:
-
ELISA: The supernatant is collected to measure the concentration of secreted pro-inflammatory cytokines and chemokines such as TNF-α, IL-8, and Rantes.[6]
-
Western Blot: Cell lysates are analyzed to determine the expression levels of proteins involved in inflammatory signaling pathways, such as NF-κB.[6]
-
RT-qPCR: RNA is extracted from the cells to quantify the gene expression of inflammatory mediators.
-
In Vivo Model of Traveler's Diarrhea
Objective: To assess the efficacy of Rifaximin in a preclinical model of traveler's diarrhea.
Methodology:
-
Animal Model: A suitable animal model, such as mice or rabbits, is used.
-
Induction of Diarrhea: Animals are challenged with a pathogenic, noninvasive strain of Escherichia coli.
-
Treatment: A test group receives Rifaximin orally at a specified dose and frequency, while a control group receives a placebo.[11]
-
Monitoring: Animals are monitored for clinical signs of diarrhea, such as stool consistency and frequency. Body weight and general health are also recorded.
-
Endpoint Analysis: After the treatment period, the bacterial load in the feces and intestinal tissues is quantified. Histopathological analysis of the intestinal tissue can be performed to assess inflammation and mucosal damage.
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of Rifaximin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rifaximin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Rifaximin Improves Clostridium difficile Toxin A-Induced Toxicity in Caco-2 Cells by the PXR-Dependent TLR4/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. salixmedical.com [salixmedical.com]
- 9. shared.salix.com [shared.salix.com]
- 10. mdpi.com [mdpi.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for the Analytical Characterization of Rotoxamine
Disclaimer: The compound "Rotoxamine" is a hypothetical substance used for illustrative purposes in these application notes. The data, protocols, and pathways presented herein are representative examples for the analytical characterization of a novel pharmaceutical compound and are not derived from experimental studies of an actual molecule named this compound.
Introduction
This compound is a novel synthetic compound under investigation for its potential therapeutic effects. As with any new chemical entity in drug development, comprehensive analytical characterization is crucial to ensure its identity, purity, and quality. These application notes provide detailed protocols and data presentation guidelines for the primary analytical techniques used to characterize this compound. The intended audience for this document includes researchers, analytical scientists, and professionals in drug development and quality control.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the hypothetical this compound is presented in Table 1. This information is fundamental for sample handling, method development, and interpretation of analytical data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₅N₃O₄S |
| Molecular Weight | 431.51 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 178-182 °C |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO. Sparingly soluble in water. |
| pKa | 8.2 (basic) |
| Log P (octanol/water) | 2.5 |
Spectroscopic Characterization
Spectroscopic techniques are essential for the elucidation and confirmation of this compound's molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3][4][5]
1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of this compound.
-
For ¹³C NMR, accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Lock the field frequency using the deuterium signal from the solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of -2 to 12 ppm, a pulse angle of 30°, a relaxation delay of 2 seconds, and an accumulation of 16 scans.
-
¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of 0 to 200 ppm, a pulse angle of 45°, a relaxation delay of 5 seconds, and an accumulation of 1024 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
-
1.2. Summary of Spectroscopic Data
The following table summarizes the expected (hypothetical) key spectral data for this compound.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Data Points (Hypothetical) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.8-7.2 (m, 5H, Ar-H), 4.5 (t, 1H, CH), 3.8 (s, 3H, OCH₃), 3.2 (q, 2H, CH₂), 2.5 (s, 1H, SH), 1.2 (d, 6H, 2xCH₃) ppm |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.5 (C=O), 145.0, 130.2, 128.5, 125.8 (Ar-C), 60.1 (OCH₃), 55.4 (CH), 45.2 (CH₂), 22.8 (CH₃) ppm |
| LC-MS (ESI+) | m/z 432.16 [M+H]⁺, 454.14 [M+Na]⁺ |
| UV-Vis (Methanol) | λmax at 225 nm and 278 nm |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[6][7] When coupled with liquid chromatography (LC-MS), it is also invaluable for impurity identification.[8][9]
2.1. Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax), which is useful for quantitative analysis by HPLC-UV.
3.1. Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in methanol.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use methanol as the blank.
-
Data Acquisition: Scan the sample from 200 to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance.
Chromatographic Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity and assay of this compound.[10][11][12][13][14]
1. Experimental Protocol: HPLC for Purity and Assay
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and prepare a 0.5 mg/mL solution of this compound reference standard in diluent (50:50 acetonitrile:water).
-
Sample Solution: Accurately weigh and prepare a 0.5 mg/mL solution of the this compound sample in the same diluent.
-
-
Chromatographic Conditions: See Table 3 for detailed parameters.
-
Data Analysis:
-
Assay (%): Calculate the percentage of this compound in the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
-
Purity (%): Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify and quantify any impurities.
-
Table 3: HPLC Method Parameters for this compound
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with UV detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.05 M Potassium Phosphate buffer, pH 4.0B: Acetonitrile |
| Gradient | Isocratic: 60% A : 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 278 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Table 4: Summary of HPLC Method Validation Data (Hypothetical)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 0.1 - 1.0 mg/mL | - |
| Precision (%RSD) | Intra-day: 0.45%Inter-day: 0.82% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
Impurity Profiling
Impurity profiling involves the identification and quantification of impurities in the drug substance, which is critical for ensuring safety and regulatory compliance.[15][16][17] Forced degradation studies are performed to understand the degradation pathways of the drug.[18][19]
1. Experimental Protocol: Forced Degradation Study
-
Prepare a 1 mg/mL stock solution of this compound.
-
Expose aliquots of the solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 80 °C for 48 hours.
-
Photolytic: Solution exposed to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a final concentration of 0.1 mg/mL and analyze by the HPLC purity method.
-
Use LC-MS to identify the mass of the degradation products.
Caption: Workflow for Forced Degradation and Impurity Profiling.
Hypothetical Signaling Pathway of this compound
To provide a biological context, the following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase, "Kinase X," involved in a pro-inflammatory response.
Caption: Hypothetical Signaling Pathway for this compound Action.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. The use of nuclear magnetic resonance spectroscopy in the detection of drug intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. NMR Spectroscopy Offers Diagnostic Potential for Inflammatory Disease | Technology Networks [technologynetworks.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. inotiv.com [inotiv.com]
- 10. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products | MDPI [mdpi.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Eco-Friendly Pharmaceutical Analysis of Rifaximin in Tablets by HPLC-MS and Microbiological Turbidimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. pharmascholars.com [pharmascholars.com]
- 15. galaxypub.co [galaxypub.co]
- 16. biotech-spain.com [biotech-spain.com]
- 17. youtube.com [youtube.com]
- 18. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. impactfactor.org [impactfactor.org]
Application Notes and Protocols for Rotoxamine Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotoxamine is a novel, potent, and selective second-generation H1 receptor antagonist. These application notes provide a comprehensive overview and detailed protocols for the clinical evaluation of this compound in the treatment of allergic conditions. The proposed experimental design is based on established methodologies for conducting clinical trials of H1 antihistamines, ensuring robust and reliable data collection for regulatory submission.[1][2][3][4][5]
Mechanism of Action
This compound functions as an inverse agonist at the histamine H1 receptor. By binding to the receptor, it stabilizes its inactive conformation, thereby reducing the constitutive activity of the receptor and competitively inhibiting the binding of histamine.[6] This action prevents the downstream signaling cascade that leads to the symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[7]
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the H1 receptor and the mechanism of action of this compound.
Caption: Histamine H1 receptor signaling pathway and this compound's mechanism of action.
Clinical Trial Design: Phase III Efficacy and Safety Study in Perennial Allergic Rhinitis (PAR)
This protocol outlines a Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound in adult patients with Perennial Allergic Rhinitis (PAR).[3][4]
Study Objectives
Primary Objective:
-
To evaluate the efficacy of this compound compared to placebo in reducing the symptoms of PAR.
Secondary Objectives:
-
To assess the onset of action of this compound.
-
To evaluate the impact of this compound on quality of life.
-
To assess the safety and tolerability of this compound.
Study Population
A total of 600 adult patients (18-65 years) with a clinical history of PAR for at least two years will be enrolled.
| Inclusion Criteria | Exclusion Criteria |
| Male or female, 18-65 years of age. | History of hypersensitivity to any antihistamines. |
| Clinical diagnosis of PAR for at least 2 years. | Use of systemic corticosteroids within 30 days of screening. |
| Positive skin prick test to a relevant perennial allergen. | Use of other antihistamines within 7 days of screening. |
| Total Nasal Symptom Score (TNSS) of ≥ 6 at screening and randomization. | Presence of any significant uncontrolled medical condition. |
| Willing and able to provide written informed consent. | Pregnant or breastfeeding women. |
Study Design and Treatment
The study will consist of a 7-day single-blind placebo lead-in period followed by a 28-day double-blind treatment period.[3] Eligible patients will be randomized in a 1:1:1 ratio to one of three treatment arms:
-
Arm 1: this compound 10 mg once daily
-
Arm 2: this compound 20 mg once daily
-
Arm 3: Placebo once daily
Experimental Workflow
The following diagram outlines the experimental workflow for the clinical trial.
Caption: Experimental workflow for the this compound Phase III clinical trial.
Experimental Protocols
Symptom Assessment
Total Nasal Symptom Score (TNSS): Patients will record their nasal symptoms (rhinorrhea, nasal congestion, nasal itching, and sneezing) twice daily (morning and evening) in an electronic diary. Each symptom will be rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe). The TNSS is the sum of the scores for these four symptoms (range 0-12).[3][4]
Total Ocular Symptom Score (TOSS): Patients will also record ocular symptoms (itching/burning eyes, tearing/watering eyes, and redness of eyes) using the same 4-point scale. The TOSS is the sum of these three symptom scores (range 0-9).
Quality of Life Assessment
The Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) will be administered at baseline and at the end of the treatment period to assess the impact of PAR on patients' quality of life.
Safety Assessment
Safety will be monitored through the recording of adverse events (AEs), vital signs, physical examinations, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) at each study visit. A particular focus will be on treatment-emergent adverse events, with special attention to somnolence and fatigue.[3]
Data Presentation
All quantitative data will be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)
| Characteristic | This compound 10 mg (n=200) | This compound 20 mg (n=200) | Placebo (n=200) |
| Age (years), mean (SD) | |||
| Gender, n (%) | |||
| Male | |||
| Female | |||
| Race, n (%) | |||
| White | |||
| Black or African American | |||
| Asian | |||
| Other | |||
| Duration of PAR (years), mean (SD) | |||
| Baseline TNSS, mean (SD) | |||
| Baseline TOSS, mean (SD) | |||
| Baseline RQLQ Score, mean (SD) |
Table 2: Efficacy Endpoints - Change from Baseline at Day 28
| Endpoint | This compound 10 mg (n=200) | This compound 20 mg (n=200) | Placebo (n=200) | p-value |
| Primary Endpoint | ||||
| Change in TNSS, mean (SD) | ||||
| Secondary Endpoints | ||||
| Change in TOSS, mean (SD) | ||||
| Change in RQLQ Score, mean (SD) | ||||
| Onset of Action (time to significant TNSS reduction), median (hours) |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound 10 mg (n=200) n (%) | This compound 20 mg (n=200) n (%) | Placebo (n=200) n (%) |
| Any TEAE | |||
| Headache | |||
| Somnolence | |||
| Fatigue | |||
| Dry Mouth | |||
| Nausea | |||
| Serious AEs |
Conclusion
This comprehensive experimental design provides a robust framework for the clinical evaluation of this compound. The detailed protocols for symptom assessment, quality of life evaluation, and safety monitoring will ensure the collection of high-quality data to support the efficacy and safety profile of this compound for the treatment of Perennial Allergic Rhinitis. Adherence to these guidelines will facilitate a thorough and scientifically sound investigation of this novel H1 receptor antagonist.
References
- 1. Methods of studying antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of switching to bilastine, a histamine H1 receptor antagonist, in patients with chronic spontaneous urticaria (H1-SWITCH): study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis [frontiersin.org]
- 4. Trial of STAHIST in Seasonal Allergic Rhinitis | Clinical Research Trial Listing [centerwatch.com]
- 5. In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H1 antagonist - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship of Rotoxamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotoxamine is a first-generation antihistamine that functions as a histamine H1 receptor antagonist. It is the chirally pure (S)-enantiomer of carbinoxamine. The presence of a stereocenter in its structure offers a valuable opportunity for the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical modifications to a lead compound, such as this compound, influence its biological activity. These studies guide the design of new molecules with enhanced therapeutic properties.
This document provides a detailed protocol for the synthesis of a hypothetical series of this compound derivatives and the subsequent evaluation of their H1-antihistamine activity. The aim is to establish a clear SAR for this class of compounds. The synthetic and analytical protocols are based on established methodologies for analogous chiral diarylmethyl ether antihistamines.
Proposed Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a convergent synthetic route, culminating in the etherification of a chiral diaryl-methanol with a suitable amino-alcohol derivative. The introduction of diversity in the derivatives can be accomplished by modifying the substituents on the aromatic rings (R1) and by varying the nature of the tertiary amine (R2 and R3).
A plausible synthetic workflow is outlined below:
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocols
General Synthesis Protocol for (S)-2-[(4-R1-phenyl)(2-pyridyl)methoxy]-N,N-dimethylethanamine Derivatives
Materials:
-
Substituted bromobenzene (R1-substituted)
-
Magnesium turnings
-
2-chloronicotinaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
(S)-(-)-α-Methylbenzylamine (or other chiral resolving agent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Dimethylamino)ethanol (or other N,N-dialkylaminoethanols)
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Procedure:
-
Synthesis of the Chiral Diaryl-methanol Intermediate: a. Prepare the Grignard reagent by adding a solution of the R1-substituted bromobenzene in anhydrous THF to magnesium turnings under an inert atmosphere. b. To the freshly prepared Grignard reagent, add a solution of 2-chloronicotinaldehyde in anhydrous THF dropwise at 0 °C. c. After the reaction is complete (monitored by TLC), quench the reaction with saturated aqueous ammonium chloride solution. d. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic diaryl-methanol. e. Perform chiral resolution of the racemic alcohol. This can be achieved by various methods, including diastereomeric salt formation with a chiral acid or enzymatic resolution.
-
Etherification to Yield the Final Product: a. To a stirred suspension of sodium hydride in anhydrous THF, add a solution of the resolved (S)-diaryl-methanol in THF dropwise at 0 °C. b. Stir the mixture at room temperature for 30 minutes. c. Add 2-(dimethylamino)ethanol (or the corresponding N,N-dialkylaminoethanol) to the reaction mixture. d. Heat the reaction to reflux and monitor its progress by TLC. e. Upon completion, cool the reaction to room temperature and quench carefully with water. f. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Protocol for H1-Antihistamine Activity Assessment: Guinea Pig Ileum Contraction Assay
This ex vivo assay measures the ability of a compound to inhibit histamine-induced contractions of the guinea pig ileum, a tissue rich in H1 receptors.[1][2][3][4]
Materials:
-
Male Hartley guinea pig (250-350 g)
-
Tyrode's physiological salt solution
-
Histamine dihydrochloride stock solution
-
This compound derivative stock solutions (in appropriate vehicle, e.g., DMSO)
-
Organ bath with aeration and temperature control (37 °C)
-
Isotonic transducer and data acquisition system
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.[3]
-
Cleanse the ileal segment by flushing with fresh Tyrode's solution.
-
Cut the ileum into 2-3 cm segments and mount one end to a fixed point in the organ bath and the other to an isotonic transducer.[3]
-
Equilibrate the tissue in the organ bath containing aerated Tyrode's solution at 37 °C for at least 30 minutes, with regular washing every 10-15 minutes.
-
Establish a cumulative concentration-response curve for histamine to determine the EC50 (the concentration of histamine that produces 50% of the maximal contraction).
-
Wash the tissue thoroughly to return to baseline.
-
Incubate the tissue with a known concentration of the this compound derivative for a predetermined period (e.g., 20 minutes).
-
Re-establish the histamine concentration-response curve in the presence of the antagonist.
-
Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. Higher pA2 values indicate greater antagonist potency.
Protocol for H1 Receptor Binding Assay
This in vitro assay quantifies the affinity of the synthesized derivatives for the histamine H1 receptor using a competitive binding format with a radiolabeled ligand.[5][6][7][8]
Materials:
-
Cell membranes prepared from a cell line expressing the human histamine H1 receptor (e.g., HEK293T cells).[6][7]
-
[³H]Mepyramine (radioligand)
-
This compound derivative solutions at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Mianserin (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]mepyramine (at a concentration close to its Kd), and varying concentrations of the this compound derivative.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled H1 antagonist like mianserin.[6]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation and Structure-Activity Relationship
The following table presents hypothetical data for a series of synthesized this compound derivatives to illustrate a potential structure-activity relationship.
| Compound ID | R1 (on phenyl ring) | R2 | R3 | H1 Receptor Binding Affinity (Ki, nM) | H1 Antagonist Potency (pA2) |
| This compound | H | CH3 | CH3 | 2.5 | 9.1 |
| RD-01 | 4-Cl | CH3 | CH3 | 1.8 | 9.3 |
| RD-02 | 4-OCH3 | CH3 | CH3 | 5.2 | 8.8 |
| RD-03 | 4-F | CH3 | CH3 | 2.1 | 9.2 |
| RD-04 | H | C2H5 | C2H5 | 8.9 | 8.5 |
| RD-05 | H | -(CH2)4- | 15.4 | 8.3 |
Hypothetical Structure-Activity Relationship (SAR)
Based on the general SAR of first-generation antihistamines and the hypothetical data above, the following relationships can be proposed:[9][10]
References
- 1. Histamine receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine-mediated acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Sitagliptin Enantioselective Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enantioselective synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. The focus is on the modern, highly efficient biocatalytic route employing an engineered (R)-selective ω-transaminase.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes for the enantioselective synthesis of Sitagliptin?
A1: The two main industrial routes are:
-
Asymmetric Hydrogenation: An earlier method involving the hydrogenation of an enamine intermediate using a rhodium-based chiral catalyst (e.g., Rh(I)/tBu JOSIPHOS). This process, while effective, requires high-pressure equipment and an expensive, toxic heavy metal catalyst.
-
Biocatalytic Transamination: A more recent, "greener" approach that uses a highly engineered (R)-selective ω-transaminase (ω-TA) enzyme. This enzyme directly converts a prochiral ketone (pro-sitagliptin ketone) into the desired (R)-amine precursor of Sitagliptin with exceptional enantiopurity (>99.9% ee). This method eliminates the need for high-pressure hydrogenation and metal catalysts, leading to a more sustainable and efficient process.[1][2]
Q2: Why was the biocatalytic route developed to replace the asymmetric hydrogenation process?
A2: The biocatalytic route offers several significant advantages over the rhodium-catalyzed hydrogenation process, including:
-
Increased Yield: The enzymatic process provides a 13% increase in overall yield.[2]
-
Reduced Waste: It achieves a 19% reduction in overall waste generation.[2]
-
Enhanced Safety: It eliminates the need for high-pressure hydrogen gas and a heavy metal catalyst.[3]
-
Superior Enantioselectivity: The engineered enzyme provides >99.95% enantiomeric excess (ee), eliminating the need for a separate chiral purification step that was required in the older process.
-
Process Simplification: The biocatalytic step is a direct amination of the ketone, streamlining the synthesis.[4]
Q3: What is the role of Pyridoxal-5-Phosphate (PLP) in the transaminase reaction?
A3: Pyridoxal-5-Phosphate (PLP) is an essential cofactor for transaminase enzymes. It acts as an intermediate carrier of the amino group. The reaction cycle involves the transfer of an amino group from the amine donor (e.g., isopropylamine) to PLP, forming pyridoxamine-5'-phosphate (PMP). The PMP then transfers the amino group to the ketone substrate, regenerating PLP and forming the chiral amine product.
Q4: How was the transaminase enzyme engineered to be effective for Sitagliptin synthesis?
A4: Natural transaminases showed virtually no activity towards the bulky pro-sitagliptin ketone.[3] Scientists at Merck and Codexis employed directed evolution to engineer the enzyme. This process involved:
-
Starting with an (R)-selective transaminase from Arthrobacter sp. (ATA-117).[1][5]
-
Using computational modeling and a "substrate walking" approach to identify key mutations that would open up the enzyme's active site.
-
Applying multiple rounds of directed evolution, which resulted in an enzyme with 27 mutations and a >25,000-fold increase in activity towards the pro-sitagliptin ketone.[1][3]
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
Q: My transaminase enzyme (e.g., an ATA-117 variant) shows very low activity with the pro-sitagliptin ketone. What are the potential causes and solutions?
A: This is a common issue, as the pro-sitagliptin ketone is a non-natural, sterically demanding substrate for transaminases.
-
Cause 1: Inherent Enzyme Limitation: Wild-type or insufficiently evolved transaminases are not effective.
-
Solution: Ensure you are using a highly engineered transaminase specifically designed for this substrate, such as the commercially available variants (e.g., CDX-036) developed for Sitagliptin synthesis. Natural transaminases are known to have negligible activity.[3]
-
-
Cause 2: Sub-optimal Reaction Conditions: Enzymes are highly sensitive to their environment.
-
Solution: Verify and optimize the reaction pH and temperature. The engineered transaminases for Sitagliptin typically perform optimally at a pH of around 8.0-9.0 and a temperature of 40-50°C.
-
-
Cause 3: Substrate Inhibition: High concentrations of the pro-sitagliptin ketone can inhibit or deactivate the enzyme.
-
Solution: Implement a substrate-feeding strategy to maintain a low, steady concentration of the ketone in the reaction mixture. Avoid adding the entire substrate load at the beginning of the reaction.
-
Issue 2: Poor Yield or Incomplete Conversion
Q: The reaction starts well but stalls, resulting in incomplete conversion and low yield. What can I do to improve this?
A: Incomplete conversion is often due to reaction equilibrium, product inhibition, or pH drift.
-
Cause 1: Unfavorable Reaction Equilibrium: The transamination reaction is reversible. The formation of the acetone by-product (when using isopropylamine as the amine donor) can push the equilibrium back towards the starting materials.
-
Solution: Use a large excess of the amine donor. Isopropylamine is often used in concentrations up to 5 M to drive the reaction forward. Additionally, the volatile acetone by-product can be removed from the reaction, though this is more feasible on a larger scale.
-
-
Cause 2: Product Inhibition: The Sitagliptin amine product can cause feedback inhibition of the transaminase.
-
Solution: Consider in situ product removal (ISPR) techniques, such as using an ion-exchange resin to adsorb the amine product as it is formed. Another strategy is to perform the reaction in a biphasic system where the product is extracted into an organic phase.
-
-
Cause 3: pH Fluctuation: The reaction can cause a drop in pH, moving it away from the enzyme's optimal range.
-
Solution: Use a well-buffered system (e.g., triethanolamine buffer at 100 mM, pH 9.0) and monitor the pH throughout the reaction. For larger-scale reactions, a pH-stat system that automatically adds a base to maintain the optimal pH is highly effective.[1]
-
Issue 3: Low Enantioselectivity
Q: I am observing a lower than expected enantiomeric excess (ee) for the (R)-Sitagliptin amine. What could be the reason?
A: While the engineered enzymes are highly selective, sub-optimal conditions can sometimes compromise enantiopurity.
-
Cause 1: Incorrect Enzyme: Using a non-selective or an (S)-selective transaminase will result in the wrong enantiomer or a racemic mixture.
-
Solution: Confirm the identity and selectivity of your enzyme. For (R)-Sitagliptin, an (R)-selective transaminase is required.
-
-
Cause 2: Presence of Contaminating Enzymes: If using a whole-cell biocatalyst or a crude lysate, other enzymes could be present that perform non-selective reactions.
-
Solution: Use a purified, lyophilized enzyme preparation if high purity is critical. Ensure the host organism for the whole-cell system does not express interfering enzymes.
-
-
Cause 3: Analytical Method Error: The issue may lie in the method used to determine the ee.
-
Solution: Verify your chiral HPLC or GC method. Ensure proper separation of the enantiomers and accurate integration of the peaks. Run a standard of racemic Sitagliptin to confirm the method's validity.
-
Issue 4: Poor Enzyme Stability and Reusability
Q: The enzyme loses activity quickly and cannot be recycled effectively. How can I improve its stability?
A: Improving operational stability is key for a cost-effective process.
-
Cause 1: Denaturation: High temperatures, extreme pH, or the presence of organic co-solvents can denature the enzyme.
-
Solution: Operate within the enzyme's optimal temperature and pH range. While a co-solvent like DMSO is often necessary to dissolve the ketone substrate, its concentration should be optimized, as high levels can reduce enzyme stability.
-
-
Cause 2: Physical Loss of Enzyme: When using a soluble enzyme, recovery after each cycle is difficult and leads to significant loss.
-
Solution: The most effective strategy is enzyme immobilization. Covalently binding the enzyme to a solid support (e.g., epoxy-functionalized methacrylate resin) allows for easy recovery by filtration and has been shown to improve stability. Immobilized transaminases have been successfully recycled for multiple consecutive runs without a significant loss of activity.[5]
-
Data Presentation
Table 1: Effect of Reaction Parameters on Biocatalytic Sitagliptin Synthesis
| Parameter | Condition | Typical Effect on Yield/Conversion | Typical Effect on Enantioselectivity (>99% ee) | Reference |
| Enzyme | Wild-Type vs. Engineered | Wild-type shows no activity; engineered enzymes (e.g., ATA-117-Rd11) achieve >90% conversion. | Maintained | [1][3] |
| pH | 7.0 vs. 8.0-9.0 | Activity is significantly higher in the optimal 8.0-9.0 range. | Maintained | [1] |
| Temperature | 30°C vs. 40-50°C | Reaction rate and conversion increase with temperature up to the optimum (around 40-50°C). | Maintained | |
| Substrate Conc. | 50 mM vs. 200 g/L | High concentrations can lead to substrate inhibition, stalling the reaction. A feeding strategy is recommended at high concentrations. | Maintained | |
| Amine Donor Conc. | 1 M vs. 5 M Isopropylamine | Higher concentration drives the reaction equilibrium towards the product, increasing conversion. | Maintained | |
| Co-solvent (DMSO) | 10% (v/v) vs. 50% (v/v) | Required for substrate solubility. Higher concentrations can improve substrate availability but may decrease enzyme stability. | Maintained | |
| Immobilization | Soluble vs. Immobilized | Immobilization can slightly alter reaction kinetics but enables easy reuse. | Maintained | [5] |
Experimental Protocols
Representative Lab-Scale Protocol for Biocatalytic Synthesis of Sitagliptin Amine
This protocol is a representative example based on published procedures and should be optimized for specific laboratory conditions and enzyme batches.
Materials:
-
Pro-sitagliptin ketone
-
Engineered (R)-selective ω-transaminase (lyophilized powder, e.g., a commercial variant of ATA-117)
-
Isopropylamine (IPA)
-
Pyridoxal-5-Phosphate (PLP)
-
Triethanolamine (TEOA) buffer (100 mM, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (for pH adjustment and workup)
-
Sodium hydroxide (for workup)
-
Methylene chloride (DCM) or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the aqueous buffer solution. For a 10 mL reaction volume, combine 8 mL of TEOA buffer (100 mM, pH 9.0) with 1 mL of a 5 M isopropylamine solution containing 1 mM PLP.
-
Enzyme Solubilization: Add 10-20 mg of the lyophilized transaminase enzyme to the buffer solution. Stir gently at the reaction temperature (e.g., 40°C) for 5-10 minutes to allow the enzyme to dissolve completely.
-
Substrate Addition: Dissolve the pro-sitagliptin ketone in DMSO to create a stock solution (e.g., 200 mg/mL). Add the substrate solution to the reaction mixture to achieve the desired final concentration (e.g., 20 mg/mL).
-
Reaction Monitoring: Maintain the reaction at 40°C with constant stirring (e.g., 800 rpm). Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). Quench the aliquots with acetonitrile, centrifuge, and analyze the supernatant by HPLC or LC-MS to determine the conversion of the ketone to the amine product.
-
Workup: Once the reaction has reached completion (typically 24 hours), cool the mixture to room temperature. Adjust the pH to ~2.0 with concentrated HCl to stop the enzymatic reaction and protonate the amine product.
-
Extraction: Extract the reaction mixture with a non-polar solvent like heptane to remove any unreacted ketone. Adjust the pH of the aqueous layer to >11.0 with 40% NaOH solution.
-
Product Isolation: Extract the Sitagliptin free base into an organic solvent such as methylene chloride (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Sitagliptin amine.
-
Analysis: Determine the final yield. Analyze the enantiomeric excess (ee) of the product using a suitable chiral HPLC method.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Rifaximin In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Rifaximin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Rifaximin and why is its solubility a concern in in vitro studies?
Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[3] This inherent poor solubility can lead to precipitation in aqueous cell culture media, affecting experimental reproducibility and accuracy.
Q2: What are the general solubility properties of Rifaximin?
Rifaximin is a crystalline solid that is soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but is sparingly soluble in aqueous buffers.[4]
Q3: I'm observing precipitation of Rifaximin when I add my DMSO stock to the cell culture medium. What can I do?
This is a common issue when a drug dissolved in a high concentration of an organic solvent is introduced into an aqueous environment. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[5][6]
-
Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions in the medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the Rifaximin stock can sometimes improve solubility.[5]
-
Use a Co-solvent System: A mixture of solvents can sometimes be more effective than a single solvent. For instance, first dissolving Rifaximin in ethanol and then diluting with an aqueous buffer has been suggested to improve solubility.[4]
Q4: Are there any alternative solvents I can use?
Ethanol and dimethylformamide (DMF) are common alternatives to DMSO for dissolving Rifaximin.[4] However, it is crucial to determine the maximum tolerable concentration of these solvents for your specific cell line through solvent toxicity controls.
Q5: Can I use techniques like sonication or heating to improve Rifaximin solubility?
-
Sonication: This can help disperse aggregated particles and may transiently increase solubility.[6]
-
Heating: Gently warming the solution (e.g., to 37°C) can aid in dissolution.[5] However, prolonged or excessive heating should be avoided as it may degrade the compound.
Q6: Are there any chemical modifications or formulations that can enhance Rifaximin's solubility?
Yes, complexation with β-cyclodextrin has been shown to improve the solubility of Rifaximin.[3] This approach may be suitable for certain experimental setups.
Troubleshooting Guide
Issue: Rifaximin precipitates out of solution during the experiment.
| Potential Cause | Suggested Solution |
| High final concentration of the organic solvent (e.g., DMSO) in the aqueous medium. | Lower the final solvent concentration. Perform a solvent tolerance test for your specific cell line. |
| The concentration of Rifaximin exceeds its solubility limit in the final medium. | Lower the working concentration of Rifaximin if experimentally feasible. |
| The compound is crashing out upon dilution. | Prepare intermediate dilutions in a mixture of the organic solvent and aqueous buffer before the final dilution in the medium. |
| The aqueous buffer composition is not optimal. | For maximum solubility in aqueous buffers, first dissolve Rifaximin in ethanol and then dilute with the aqueous buffer of choice.[4] |
Quantitative Data Summary
The following table summarizes the solubility of Rifaximin in various solvents.
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [4] |
| Water | Insoluble | [7] |
| 1:1 solution of Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of Rifaximin Stock Solution
-
Objective: To prepare a concentrated stock solution of Rifaximin in an appropriate organic solvent.
-
Materials:
-
Rifaximin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of Rifaximin powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL in DMSO).
-
Vortex the tube until the Rifaximin is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Objective: To prepare a final working solution of Rifaximin in cell culture medium while minimizing precipitation.
-
Materials:
-
Rifaximin stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the Rifaximin stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to reach the final desired concentration.
-
For each dilution step, add the Rifaximin solution to the medium and mix gently by inverting the tube.
-
Visually inspect the solution for any signs of precipitation before adding it to the cells.
-
It is recommended to prepare the working solution fresh for each experiment.
-
Visualizations
References
- 1. Rifaximin | C43H51N3O11 | CID 6436173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rifaximin - Wikipedia [en.wikipedia.org]
- 3. Submission of Rifaximin to Different Techniques: Characterization, Solubility Study, and Microbiological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Stabilizing Rotoxamine for Long-Term Storage
Disclaimer: The compound "Rotoxamine" appears to be a fictional name. To provide a scientifically grounded and practical technical support center, this document utilizes data and protocols for Rifaximin, a well-studied antibiotic with known stability characteristics, as a representative model for an amine-containing pharmaceutical compound. The principles and methodologies described are broadly applicable to the stability testing and long-term storage of similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a controlled environment. Specifically, pharmaceuticals should be kept at their specified temperature range, protected from humidity and light.[1] For many drug substances, this entails storage at refrigerated temperatures (2-8°C) or controlled room temperature (20-25°C) in well-sealed, opaque containers to prevent degradation.[1][2] Stability tests are typically conducted with the drug in its original container, which may include desiccants to absorb moisture or be opaque to shield from light.[3]
Q2: What are the common signs of this compound degradation?
A2: Degradation of this compound can manifest in both chemical and physical changes. Chemical degradation involves the formation of impurities and a decrease in the potency of the active pharmaceutical ingredient (API).[3] Physical signs of degradation can include a change in color, odor, or texture of the drug product.[3] For solid dosage forms, you might observe discoloration or the appearance of spots. In solution, precipitation or a change in clarity could indicate instability.
Q3: How do temperature, humidity, and light affect the stability of this compound?
A3: Temperature, humidity, and light are critical environmental factors that can accelerate the degradation of pharmaceuticals.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, leading to faster degradation.[2] For medicines intended for refrigerated storage, the shelf-life can be significantly reduced if stored at room temperature.[2]
-
Humidity: Moisture can promote hydrolytic degradation of susceptible functional groups within the this compound molecule.[2] Storing medications in high humidity environments can lead to increased rates of degradation.[2]
-
Light: Exposure to light, particularly UV light, can induce photodegradation, leading to the formation of new impurities.[2] Light-sensitive drugs should always be stored in light-protective packaging.[2]
Q4: What is a forced degradation study and why is it important for this compound?
A4: A forced degradation study exposes a drug substance to stress conditions that are more severe than accelerated stability conditions, such as high temperature, humidity, strong acidic or basic solutions, oxidizing agents, and intense light. The purpose is to identify the potential degradation products and degradation pathways of the drug.[4] This information is crucial for developing stability-indicating analytical methods and for understanding how the drug might behave under various storage and handling conditions.[5]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram during stability testing of this compound.
-
Question: What could be the cause of these unexpected peaks?
-
Answer: Unexpected peaks in an HPLC chromatogram often indicate the presence of degradation products. These can arise from exposure of the sample to harsh environmental conditions such as elevated temperature, light, or humidity.[1][2] They could also be a result of interactions with excipients in the formulation or impurities in the solvent.
-
Question: How can I identify the source of these degradation products?
-
Answer: To identify the source, a systematic investigation is required. You can start by conducting a forced degradation study, exposing this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. This will help in generating the potential degradation products and understanding the degradation pathway. Techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to elucidate the structure of these unknown peaks.[5][6]
Issue 2: The potency of this compound is decreasing faster than expected during long-term storage.
-
Question: What are the likely reasons for the accelerated loss of potency?
-
Answer: An accelerated loss of potency suggests that the storage conditions are not optimal. This could be due to excursions from the recommended temperature and humidity ranges.[2] It is also possible that the packaging is not providing adequate protection from light or moisture.[1]
-
Question: What steps can be taken to mitigate this issue?
-
Answer: First, verify that the storage units (refrigerators, stability chambers) are functioning correctly and maintaining the set conditions. Ensure that the packaging for this compound is appropriate, using light-resistant containers and desiccants if necessary.[1][3] If the formulation includes excipients, investigate potential drug-excipient incompatibilities that could be accelerating degradation.
Quantitative Data Summary
The following table summarizes the degradation of Rifaximin (as a proxy for this compound) under various forced degradation conditions. This data is indicative of the compound's stability profile.
| Stress Condition | % Degradation | Reference |
| Acid Hydrolysis (0.1 M HCl) | 13.77% | [7] |
| Base Hydrolysis (pH 12) | 11.38% | [7] |
| Oxidative (2% H₂O₂) | 50.74% | [7] |
| Thermal (Heat) | 15.69% | [7] |
| Photolytic (Light Exposure) | Stable | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 4-8 hours.[6]
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration suitable for HPLC analysis.
-
-
Base Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Store the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in a hot air oven at a specified temperature (e.g., 80°C) for 24 hours.
-
Dissolve the heat-treated sample in the solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to direct sunlight or a photostability chamber for a defined period.
-
Dissolve the exposed sample and dilute for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.[5]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). For Rifaximin, a mobile phase of methanol and water (70:30 v/v) has been used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A wavelength where this compound has maximum absorbance (e.g., 293 nm for Rifaximin).
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The specificity is demonstrated by the ability to resolve the main drug peak from all degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a typical stability study.
Caption: Troubleshooting guide for this compound instability.
References
- 1. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 2. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 3. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 4. criver.com [criver.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting Rotoxamine HPLC analysis peak tailing
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Rotoxamine. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common issue in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] This distortion can negatively impact the accuracy and reproducibility of quantification.[1][2] Peak asymmetry is often measured by the USP Tailing Factor (T), where a value of 1 represents a perfectly symmetrical Gaussian peak, and values greater than 1 indicate tailing.[3] Many analytical methods require the tailing factor to be below a specific limit.[3]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: For basic compounds such as this compound, peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase.[4][5][6] The most common cause is the interaction between positively charged basic analytes and negatively charged, ionized silanol groups on the surface of silica-based reversed-phase columns.[1][4][7][8] This is particularly prevalent when the mobile phase pH is above 3.0, as this allows the silanol groups to become deprotonated and negatively charged.[1][4][5] Other potential causes include column contamination, column degradation (voids), extra-column volume, and sample overload.[2][9]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[10][11][12] If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will be present, which can lead to broad or split peaks.[12][13][14] To achieve a sharp, symmetrical peak for a basic compound, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[14] Operating at a low pH (e.g., < 3) can suppress the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions and reducing peak tailing.[4][7][8] Conversely, using a high pH mobile phase can neutralize the basic analyte, which can also improve peak shape, provided a pH-stable column is used.[1]
Q4: Can the choice of HPLC column influence peak tailing?
A4: Absolutely. Modern HPLC columns are designed to minimize peak tailing for basic compounds.[1] "End-capped" columns have their residual silanol groups chemically deactivated, which blocks them from interacting with basic analytes.[4][6][7] Using columns packed with high-purity silica, which has a lower concentration of acidic silanol groups, can also significantly improve peak shape.[7][15] For particularly challenging separations, columns with novel bonding technologies, such as those with charged surfaces, can further enhance peak symmetry without requiring high pH mobile phases.[16]
Q5: What are "extra-column effects" and how can they cause peak tailing?
A5: Extra-column effects refer to any contributions to peak broadening and tailing that occur outside of the HPLC column itself.[1][2] This can be caused by using tubing with a large internal diameter, excessive tubing length between the injector, column, and detector, or poorly made connections with dead volume.[1][2][9] These issues can cause the separated analyte band to spread out before it reaches the detector, resulting in a tailed peak. To minimize these effects, it is advisable to use tubing with a narrow internal diameter and to keep all connections as short as possible.[1]
Troubleshooting Guide
Peak tailing can be a complex issue with multiple potential causes. The following workflow provides a systematic approach to diagnosing and resolving the problem.
Troubleshooting Workflow for this compound Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing in this compound HPLC analysis.
Impact of Mobile Phase pH on Peak Asymmetry
The following table summarizes the expected impact of mobile phase pH adjustments on the peak tailing factor for this compound, assuming a pKa of 7.5.
| Mobile Phase pH | Expected Tailing Factor (T) | Rationale |
| 2.5 | 1.1 - 1.3 | Silanol groups on the stationary phase are protonated and neutralized, significantly reducing secondary interactions with the positively charged this compound.[4][6][8] |
| 4.5 | > 1.8 | Silanol groups are partially ionized, leading to strong electrostatic interactions with the protonated this compound, causing significant tailing.[1][7] |
| 7.5 (at pKa) | > 2.0 | Both ionized and non-ionized forms of this compound are present, leading to severe peak broadening and tailing.[11][13] |
| 9.5 | 1.2 - 1.4 | This compound is predominantly in its neutral form, minimizing interactions with any ionized silanols. This requires a pH-stable column.[13] |
Experimental Protocols
Standard HPLC Method with Observed Peak Tailing
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 50:50 Acetonitrile:20 mM Phosphate Buffer
-
pH: 4.5
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Expected Result: Significant peak tailing with an asymmetry factor > 1.8.
Optimized HPLC Method for Symmetrical Peaks
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: 50:50 Acetonitrile:20 mM Formate Buffer
-
pH: 2.8 (adjusted with formic acid)
-
Flow Rate: 1.0 mL/min
-
Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection: UV at 280 nm
-
Expected Result: Improved peak shape with an asymmetry factor < 1.3.
Mechanism of Secondary Silanol Interactions
The diagram below illustrates how interactions between a basic analyte like this compound and residual silanol groups on the HPLC stationary phase can lead to peak tailing.
Caption: Interaction of protonated this compound with ionized silanol groups, causing peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. waters.com [waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. support.waters.com [support.waters.com]
- 6. acdlabs.com [acdlabs.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. agilent.com [agilent.com]
- 11. moravek.com [moravek.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. phenomenex.blog [phenomenex.blog]
- 15. scribd.com [scribd.com]
- 16. waters.com [waters.com]
Technical Support Center: Optimizing Rotoxamine Dosage
Disclaimer: "Rotoxamine" is a hypothetical compound name. This guide provides a general framework and best practices for optimizing the dosage of a novel small molecule inhibitor in cell-based assays. The principles and protocols are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel compound, it is crucial to test a broad concentration range to establish a dose-response curve. A logarithmic or semi-log dilution series is recommended as a starting point. A common range spans from 1 nM to 100 µM.[1] This wide range helps identify the effective concentration window for your specific cell line and assay.
Q2: How do I properly dissolve and store this compound?
A2: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1] It is critical to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.5%, ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][2] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time depends on the compound's mechanism of action and the biological endpoint being measured. It is advisable to perform a time-course experiment.[1] Treat cells with a fixed, effective concentration of this compound and measure the response at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to determine the ideal duration.[1]
Q4: How does serum in the culture medium affect this compound's activity?
A4: Serum proteins can bind to small molecules, reducing the effective concentration of the compound available to the cells.[1] This can lead to a rightward shift in the dose-response curve (higher IC50). If you suspect significant serum protein binding, consider performing experiments in reduced-serum or serum-free media, but be aware this can also affect cell health.[3]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound dosage.
Issue 1: High Cell Death Observed Even at Low Concentrations
-
Possible Cause 1: Compound-induced cytotoxicity.
-
Solution: The compound may be highly cytotoxic to your specific cell line. Perform a dedicated cytotoxicity assay, such as an MTT or LDH release assay, to determine the cytotoxic concentration range.[1] The effective concentration for your functional assay should be well below the concentration that causes significant cell death.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%).[1] Always include a "vehicle control" (cells treated with the same concentration of solvent as the highest drug concentration) in your experimental setup.
-
-
Possible Cause 3: Compound instability.
-
Solution: The compound may be unstable in the culture medium, breaking down into toxic byproducts. Assess compound stability in your specific media conditions.[4]
-
Issue 2: No Observable Effect at Any Tested Concentration
-
Possible Cause 1: Concentration is too low.
-
Solution: Test a higher concentration range (e.g., up to 100 µM). Some inhibitors require higher concentrations for cellular activity compared to their biochemical potency.[5]
-
-
Possible Cause 2: Insensitive cell line or assay.
-
Solution: Confirm that your cell line expresses the intended target of this compound. Use a positive control compound known to elicit a response in your assay to validate the assay's performance.[1] Consider using a different, more sensitive cell line if necessary.
-
-
Possible Cause 3: Poor cell permeability or high efflux.
-
Solution: The compound may not be entering the cells effectively or may be actively pumped out. This is a complex issue that may require cellular uptake studies or structural modification of the compound.
-
-
Possible Cause 4: Compound instability or binding.
Issue 3: High Variability Between Replicates or Experiments
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Possible Cause 2: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, especially during the creation of serial dilutions.[1] Use calibrated pipettes. For 96-well plates, be mindful of the "edge effect," where wells on the perimeter of the plate evaporate more quickly. Mitigate this by filling the outer wells with sterile PBS or media and not using them for data collection.[2]
-
-
Possible Cause 3: Incomplete compound solubilization.
-
Solution: Ensure the stock solution is fully dissolved before making dilutions. Vortex or sonicate if necessary.[7] Precipitates in the media indicate poor solubility, which will lead to inconsistent results.
-
Data Presentation
Table 1: Example Recommended Starting Concentrations for this compound
Based on hypothetical cell lines and assay types.
| Cell Line | Assay Type | Recommended Starting Range | Incubation Time |
| HeLa | Cytotoxicity (MTT) | 10 nM - 100 µM | 48 hours |
| A549 | Target Phosphorylation | 1 nM - 10 µM | 24 hours |
| Jurkat | Apoptosis (Caspase-Glo) | 100 nM - 50 µM | 24 hours |
| MCF-7 | Gene Expression (qPCR) | 1 nM - 10 µM | 72 hours |
Table 2: Example IC50 Values for this compound
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.[8]
| Cell Line | Assay Endpoint | IC50 Value (µM) |
| HeLa | Cell Viability | 5.2 |
| A549 | p-ERK Inhibition | 0.8 |
| Jurkat | Caspase-3/7 Activity | 12.5 |
| MCF-7 | Cyclin D1 Expression | 1.1 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Cell Viability Assay
The MTT assay measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3][9]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (and appropriate solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)[7]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)[3]
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Dilute the cell suspension to the optimal seeding density (determined beforehand, often 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium. For example, create a 10-point dilution series from 200 µM down to ~0.2 nM. Also prepare a 2X vehicle control (medium with 0.2% DMSO if the highest drug concentration is 100 µM in 0.1% DMSO).
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the appropriate this compound dilution or vehicle control to each well. Include "media only" wells for a background control.
-
Incubate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank wells from all other readings.
-
Normalize the data by expressing the results as a percentage of the vehicle control (which represents 100% viability).
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and calculate the IC50 value.[11]
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK kinase.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Troubleshooting logic for high result variability in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Reducing off-target effects of Rotoxamine in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rotoxamine in experiments, with a specific focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Kinase X (KX), a serine/threonine kinase that is a critical component of the pro-survival signaling pathway. By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, leading to the induction of apoptosis in cells where this pathway is aberrantly active.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when this compound binds to and modulates the activity of proteins other than its intended target, KX.[1] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing these effects is crucial for obtaining reliable and reproducible data.
Q3: How can I proactively minimize off-target effects in my experimental design?
Several strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.[1]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Select Appropriate Cell Lines: The expression levels of on-target and potential off-target proteins can vary significantly between different cell lines.[1] Characterize the protein expression profile of your chosen cell line.
Q4: What are the primary methods to confirm that this compound is engaging its intended target (KX) in my cells?
Confirming target engagement is a critical step.[2] Several methods can be employed:
-
Western Blotting: Assess the phosphorylation status of a known downstream substrate of KX. A decrease in phosphorylation upon this compound treatment indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of KX upon this compound binding in intact cells, providing direct evidence of target engagement.[1]
-
Genetic Approaches: Use CRISPR-Cas9 or siRNA to knock down or knock out KX.[1][3] If the phenotype observed with this compound treatment is absent in the knockout/knockdown cells, it strongly suggests the effect is on-target.
Troubleshooting Guide
Issue 1: I am observing a phenotype that is inconsistent with the known function of Kinase X.
This could be indicative of an off-target effect. The following troubleshooting workflow is recommended:
Issue 2: The IC50 value for this compound varies significantly between different cell lines.
This is often due to differences in the expression levels of KX or potential off-target proteins.
| Potential Cause | Recommended Solution |
| Varying KX Expression | Quantify KX protein levels in each cell line via Western Blot or mass spectrometry to correlate with IC50 values. |
| Presence of Off-Targets | Perform a broad-spectrum kinase profiling assay on cell lines with differing sensitivity to identify potential off-targets that may be influencing the response. |
| Drug Efflux Pumps | Assess the expression of ABC transporters (e.g., MDR1, BCRP) which can actively pump this compound out of the cell, reducing its effective intracellular concentration. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses the direct binding of this compound to Kinase X in intact cells.
-
Cell Treatment: Incubate cells with this compound at the desired concentration or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.
-
Analysis: Analyze the amount of soluble KX remaining at each temperature by Western blotting. Increased thermal stability in the this compound-treated samples indicates target engagement.
Protocol 2: Kinase Profiling for Off-Target Identification
This protocol is used to determine the inhibitory activity of this compound against a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the individual recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Reaction & Detection: Incubate the plates to allow the kinase reaction to proceed. Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis: Calculate the IC50 value for each kinase to identify potential off-targets.
Signaling Pathways and Workflows
This compound's Target Pathway
This compound inhibits Kinase X, a key component of a pro-survival signaling pathway often dysregulated in cancer.
Workflow for Identifying Off-Target Effects
A systematic approach to identifying and validating potential off-target effects of this compound.
References
Challenges in large-scale production of Rotoxamine
Rotoxamine Production: Technical Support Center
This center provides troubleshooting guidance and frequently asked questions for researchers and process chemists working on the large-scale synthesis of this compound. This compound is a novel, potent, and selective inhibitor of the ChronoKinase-1 (CK1) enzyme, currently in development for targeted oncology applications. Its complex heterocyclic structure presents unique challenges in synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound under ambient conditions?
A1: The primary degradation pathway for this compound is oxidation. The tertiary amine moiety within the core ring structure is susceptible to oxidation, leading to the formation of an N-oxide impurity (Imp-A). Exposure to light and atmospheric oxygen can accelerate this process. It is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q2: What are the recommended solvents for the final crystallization step?
A2: A solvent/anti-solvent system of Dimethylformamide (DMF) and Isopropyl Acetate (IPAc) is recommended for achieving the desired crystalline Form I. The high solubility in DMF followed by controlled addition of IPAc as an anti-solvent promotes the formation of stable, well-defined crystals. See the table below for recommended solvent ratios and temperature profiles.
Q3: Is this compound hygroscopic?
A3: Yes, this compound is moderately hygroscopic. The amorphous form, in particular, can absorb up to 2% w/w of water when exposed to 60% relative humidity (RH). The crystalline Form I is more stable but should still be handled in a controlled, low-humidity environment. The recommended maximum water content for the final Active Pharmaceutical Ingredient (API) is ≤ 0.5% w/w.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up and production of this compound.
Issue 1: Low Yield in Step 4 (Suzuki Coupling Reaction)
Q: We are experiencing yields below the expected 85-90% for the Step 4 Suzuki coupling reaction. What are the common causes and how can we troubleshoot this?
A: Low yields in this critical C-C bond formation step are typically linked to catalyst activity, reagent quality, or reaction conditions.
-
Potential Cause 1: Catalyst Inactivation. The palladium catalyst is sensitive to oxygen and certain impurities.
-
Solution: Ensure all solvents are thoroughly de-gassed before use. Maintain a strict inert atmosphere (N₂) throughout the reaction. Test the boronic acid raw material for potential catalyst-poisoning impurities.
-
-
Potential Cause 2: Incomplete Reaction. The reaction may stall if the base is not sufficiently effective or if the temperature is too low.
-
Solution: The choice of base is critical. Potassium carbonate (K₂CO₃) is recommended. Ensure its particle size is small and it is fully anhydrous. Verify the internal reaction temperature is maintained at the validated setpoint of 80 ± 2 °C.
-
-
Potential Cause 3: Degradation of Starting Material. The aryl halide starting material can be unstable at elevated temperatures for extended periods.
-
Solution: Monitor the reaction progress by HPLC every 2 hours. Do not exceed a total reaction time of 12 hours. If the reaction is stalling, it is preferable to stop and rework rather than prolonging heating.
-
Issue 2: High Levels of Impurity-B (Diastereomer) in Crude Product
Q: Our crude this compound batches show levels of the diastereomeric Impurity-B above the 0.15% specification. How can this be controlled?
A: The formation of Impurity-B is a known issue related to the final chiral purification step. The root cause is often epimerization at the chiral center adjacent to the carbonyl group.
-
Potential Cause 1: Temperature Excursions during Crystallization. Elevated temperatures in the presence of a slightly basic or acidic environment can promote epimerization.
-
Solution: Strictly control the temperature during the crystallization process. The solution should not exceed 45°C after the addition of the anti-solvent. Implement a controlled cooling ramp as specified in the protocol.
-
-
Potential Cause 2: Incorrect pH during Work-up. The final aqueous work-up is critical for removing inorganic salts and other impurities. If the pH deviates from the optimal range (6.5-7.5), it can catalyze epimerization.
-
Solution: Use a calibrated pH meter for all measurements. Adjust the pH slowly using a dilute solution of sodium bicarbonate. Avoid localized pH "hot spots" by ensuring vigorous mixing.
-
Issue 3: Poor Filtration and Drying Performance
Q: We are facing very slow filtration times and the resulting wet cake is difficult to dry, leading to high residual solvent levels. Why is this happening?
A: This is almost always due to an incorrect particle size distribution (PSD) and crystal habit, often referred to as "fines" or needle-like crystals.
-
Potential Cause 1: Rapid Crystallization. Adding the anti-solvent too quickly or "crash cooling" the mixture leads to rapid nucleation, resulting in a large population of very small particles (fines).
-
Solution: Control the addition rate of the anti-solvent (IPAc) to no more than 2 volumes per hour. After addition is complete, maintain the slurry at 40°C for at least 4 hours (aging) to allow for crystal growth and maturation before cooling.
-
-
Potential Cause 2: Inefficient Agitation. Poor mixing during crystallization can lead to non-uniform supersaturation, causing localized rapid nucleation and a broad PSD.
-
Solution: Use an appropriate agitator design (e.g., pitched-blade turbine) and ensure the agitation speed is sufficient to keep all solids suspended without causing excessive crystal breakage.
-
Data Presentation
Table 1: Optimized Parameters for this compound Step 4 (Suzuki Coupling)
| Parameter | Setpoint | Acceptable Range | Notes |
|---|---|---|---|
| Reaction Temperature | 80 °C | 78 - 82 °C | Critical for reaction rate and impurity control. |
| Catalyst Loading | 0.5 mol% | 0.45 - 0.55 mol% | Higher loading does not improve yield significantly. |
| Base (K₂CO₃) Equiv. | 2.2 | 2.1 - 2.3 | Must be anhydrous. |
| Degassing Method | 3x N₂ sparge/vacuum cycles | - | Essential for catalyst stability. |
| Reaction Time | 10 hours | 8 - 12 hours | Monitor by HPLC. |
Table 2: Impurity Profile and Specification Limits for Final API
| Impurity ID | Name / Type | Source | Specification Limit |
|---|---|---|---|
| Imp-A | N-Oxide | Degradation | ≤ 0.10% |
| Imp-B | Diastereomer | Synthesis | ≤ 0.15% |
| Imp-C | Unreacted Aryl Halide | Synthesis | ≤ 0.05% |
| Any Unspecified | - | - | ≤ 0.10% |
| Total Impurities | - | - | ≤ 0.50% |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound API
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiral Stationary Phase Column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: n-Hexane (HPLC Grade)
-
Mobile Phase B: Isopropanol (HPLC Grade)
-
-
Gradient Program: Isocratic elution with 80% Mobile Phase A and 20% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Hexane:Isopropanol to a final concentration of 0.5 mg/mL.
-
Analysis: Perform a blank injection (diluent), followed by a system suitability standard, and then the sample. Calculate the percentage area of all impurities relative to the main this compound peak.
Protocol 2: Water Content Determination by Karl Fischer Titration
-
Instrumentation: Volumetric Karl Fischer Titrator.
-
Reagent: Commercially available Karl Fischer reagent (e.g., Hydranal-Composite 5).
-
Standardization: Standardize the titrant using a certified water standard or disodium tartrate dihydrate prior to sample analysis.
-
Sample Preparation: Accurately weigh approximately 200 mg of the this compound API directly into the titration vessel.
-
Titration: Start the titration process and allow it to run to completion.
-
Calculation: The instrument software will automatically calculate the water content as a percentage (w/w). Perform the measurement in triplicate and report the average value.
Visualizations
Technical Support Center: Method Refinement for Chiral Purity Testing
Disclaimer: Information regarding a specific compound named "Rotoxamine" is not available in the public domain or scientific literature based on the conducted searches. The following technical support guide has been created as a representative example for a chiral small molecule, using established principles and common methodologies for enantiomeric purity testing by High-Performance Liquid Chromatography (HPLC). The experimental details and data are illustrative and should be adapted for the specific analyte .
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the development and execution of methods for determining enantiomeric purity.
Q1: What are the primary causes of poor or inconsistent resolution between enantiomers?
A1: Poor resolution in chiral HPLC is frequently traced back to several key factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for the target enantiomers. Chiral recognition is a highly specific three-dimensional interaction, and a successful separation relies on choosing a stationary phase that can effectively form a transient diastereomeric complex with the analyte.[1][2]
-
Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier (e.g., isopropanol, ethanol, acetonitrile), its concentration, and the presence of additives, is critical for achieving separation.[3] For instance, in normal-phase chromatography, the type and concentration of the alcohol modifier can significantly impact selectivity.[3]
-
Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates can sometimes enhance resolution by allowing more time for the enantiomers to interact with the CSP.[3]
-
Inadequate Temperature Control: Temperature fluctuations can significantly affect chiral recognition and retention times.[2][3] Maintaining a stable column temperature using an oven is crucial for reproducibility.
-
Column Overload: Injecting an excessive amount of sample can lead to peak broadening and a subsequent loss of resolution.[3]
Q2: I am observing significant peak tailing for my analyte. What are the potential causes and solutions?
A2: Peak tailing in chiral HPLC can be caused by:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as those with residual silanols on silica-based CSPs, can cause tailing, particularly for basic compounds.[3]
-
Solution: Adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can mitigate these interactions.
-
-
Column Contamination: The accumulation of contaminants at the head of the column can create active sites that lead to peak distortion.[3]
-
Solution: Use a guard column and ensure proper sample clean-up.[4] If contamination is suspected, flushing the column with a strong, compatible solvent may be necessary. Immobilized CSPs can often be regenerated with stronger solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), whereas coated CSPs have more restricted solvent compatibility.[4]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[3]
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Q3: My retention times are drifting between injections. How can I improve reproducibility?
A3: Poor reproducibility of retention times is often linked to the system's equilibration and stability.
-
Insufficient Column Equilibration: Chiral stationary phases may require significantly longer equilibration times than standard achiral phases, especially after changing the mobile phase composition.[3]
-
Mobile Phase Instability: Ensure the mobile phase is prepared accurately and consistently for each run. For premixed mobile phases, ensure they are well-mixed and degassed.
-
Temperature Fluctuations: Use a column oven to maintain a constant and uniform temperature, as minor changes can alter selectivity and retention.[3]
-
Additive Memory Effects: Some CSPs can "remember" previous mobile phase additives (acids or bases), which can affect separations even after the mobile phase has been changed.[1] This is particularly prevalent in isocratic separations. Thoroughly flushing the column when changing methods is critical to avoid this.[1]
Quantitative Data Summary
The following tables provide an example of how to summarize method validation parameters for enantiomeric purity testing. Data is illustrative and should be determined experimentally for the specific method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Illustrative Result |
| Resolution (Rs) | > 1.5 | 2.8 |
| Tailing Factor (Tf) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | > 2000 | 4500 |
| Relative Standard Deviation (RSD) of Retention Time | < 2.0% | 0.5% |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% | 1.1% |
Table 2: Method Validation Summary
| Parameter | Result (S-enantiomer) | Result (R-enantiomer) |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.995 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (Intra-day RSD) | < 2.0% | < 2.0% |
| Precision (Inter-day RSD) | < 3.0% | < 3.0% |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol describes a general approach for the direct separation of enantiomers on a chiral stationary phase.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample substance.[5]
-
Dissolve in 10 mL of the mobile phase or a compatible solvent to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL for analysis.
-
-
Chromatographic Conditions (Illustrative Example):
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.[5]
-
-
Data Analysis:
-
Integrate the peak areas for the major (desired) enantiomer and the minor (unwanted) enantiomer.
-
Calculate the percentage of the unwanted enantiomer using the area percent method: % Unwanted Enantiomer = (Area_minor / (Area_major + Area_minor)) x 100[6]
-
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate logical troubleshooting and experimental design workflows.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Experimental workflow for chiral method development.
References
Avoiding degradation of Rotoxamine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Rifaximin during sample preparation for analytical procedures.
Troubleshooting Guide: Minimizing Rifaximin Degradation
This guide addresses common issues encountered during sample preparation that may lead to the degradation of Rifaximin, impacting the accuracy and reliability of analytical results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | pH-related degradation: Rifaximin stability can be pH-dependent. Extreme pH conditions (highly acidic or basic) during extraction or dilution can lead to hydrolysis or other degradation pathways.[1] | - Maintain the pH of solutions within a neutral to slightly acidic range (pH 6.0-7.5) whenever possible.- If pH adjustment is necessary, use buffers and add acid or base dropwise while monitoring the pH closely.[2] |
| Solvent-induced degradation: Certain organic solvents may promote the degradation of Rifaximin, especially with prolonged exposure or at elevated temperatures. | - Use compatible solvents for extraction and dilution. Ethanol, DMSO, and dimethylformamide (DMF) are generally suitable for dissolving Rifaximin.[3]- Minimize the time the sample is in contact with organic solvents.- Perform extractions at controlled room temperature or on ice to reduce the rate of potential degradation reactions. | |
| Incomplete Extraction: Due to its poor aqueous solubility, Rifaximin may not be fully extracted from the sample matrix, leading to perceived low recovery.[4][5] | - For aqueous samples, consider a liquid-liquid extraction with a suitable organic solvent.- For solid samples, ensure thorough homogenization and consider using a solvent mixture (e.g., ethanol:water) to improve solubility and extraction efficiency.[6]- The presence of bile acids has been shown to significantly increase the solubility of Rifaximin in aqueous solutions.[5] | |
| Appearance of Unexpected Peaks in Chromatogram | Photodegradation: Exposure to light, particularly UV light, can induce degradation of Rifaximin, leading to the formation of byproducts. | - Protect samples from light at all stages of preparation by using amber vials or covering containers with aluminum foil.- Work in a dimly lit area or under yellow light if possible. |
| Thermal Degradation: High temperatures during sample processing (e.g., evaporation, sonication) can accelerate degradation. Rifaximin has a melting point of 200-205 °C with decomposition.[7] | - Avoid excessive heating during sample preparation steps.- If solvent evaporation is necessary, use a gentle stream of nitrogen at or below room temperature.- If sonication is used for dissolution, use a cooled water bath to dissipate heat. | |
| Oxidative Degradation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of oxidation products. | - Purge solutions with an inert gas like nitrogen or argon before and after adding the sample.- Consider the addition of antioxidants (e.g., ascorbic acid, BHT) to the sample or extraction solvent, if compatible with the analytical method. | |
| Poor Reproducibility | Inconsistent Sample Handling: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results. | - Develop and strictly follow a standardized sample preparation protocol.- Use calibrated equipment and ensure accurate measurement of all reagents. |
| Matrix Effects: Components in the sample matrix (e.g., excipients in tablets, biological fluids) can interfere with the analysis, affecting reproducibility.[8] | - Employ a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[8][9]- Use a matrix-matched calibration curve to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for preparing Rifaximin samples?
A1: To minimize degradation, it is recommended to maintain the pH of your sample solutions within a neutral to slightly acidic range (approximately pH 6.0 to 7.5). Rifaximin's stability can be compromised under strongly acidic or alkaline conditions.[1]
Q2: Which solvents are recommended for dissolving and extracting Rifaximin?
A2: Rifaximin is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3] For extraction from solid matrices, a mixture of ethanol and water can be effective.[6] Due to its low aqueous solubility, direct extraction into aqueous buffers may result in poor recovery.[4][5]
Q3: How can I prevent photodegradation of Rifaximin during sample preparation?
A3: Rifaximin is sensitive to light. To prevent photodegradation, always work with samples in amber-colored vials or protect them from light by wrapping them in aluminum foil. It is also advisable to minimize exposure to direct sunlight and strong artificial light during all handling steps.
Q4: Is it necessary to control the temperature during sample preparation?
A4: Yes, elevated temperatures can accelerate the degradation of Rifaximin.[7] It is best to perform all sample preparation steps at a controlled room temperature or, if necessary, on ice to minimize thermal degradation. Avoid high temperatures during solvent evaporation or sonication.
Q5: What are the common degradation products of Rifaximin?
A5: While specific degradation pathways can vary depending on the conditions, common degradation products of similar complex molecules can arise from hydrolysis, oxidation, and photolysis.[1] It is crucial to use a stability-indicating analytical method that can separate the intact Rifaximin from any potential degradation products.
Experimental Protocols
Protocol 1: Extraction of Rifaximin from Tablet Formulation
This protocol outlines a general procedure for the extraction of Rifaximin from tablets for subsequent analysis by HPLC.
-
Sample Preparation:
-
Weigh and finely crush a representative number of Rifaximin tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of Rifaximin.
-
-
Extraction:
-
Transfer the weighed powder to a volumetric flask.
-
Add a diluent consisting of a mixture of ethanol and purified water (e.g., 20:80 v/v) to the flask.[6]
-
Sonicate the flask in a cooled water bath for 15-20 minutes to ensure complete dissolution of Rifaximin.
-
Allow the solution to cool to room temperature and then dilute to the final volume with the diluent.
-
Mix the solution thoroughly.
-
-
Filtration:
-
Filter a portion of the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Collect the filtrate in an amber HPLC vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Biological Samples
This protocol provides a general guideline for cleaning up biological samples (e.g., plasma, urine) containing Rifaximin prior to LC-MS/MS analysis.
-
Sample Pre-treatment:
-
Thaw the biological sample to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the sample to pellet any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a reverse-phase C18 cartridge) by passing methanol followed by deionized water through it.
-
-
Sample Loading:
-
Load the pre-treated biological sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove hydrophilic impurities.
-
-
Elution:
-
Elute the Rifaximin from the cartridge using a stronger solvent (e.g., a high percentage of methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
Visualizations
Caption: A generalized workflow for Rifaximin sample preparation.
Caption: Key factors leading to Rifaximin degradation.
References
- 1. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Rifaximin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bile Acids Improve the Antimicrobial Effect of Rifaximin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rifaximin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Rotoxamine Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of Rotoxamine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in mice and rats?
A1: The optimal route of administration for this compound depends on the specific experimental goals.[1] For rapid systemic exposure and 100% bioavailability, intravenous (IV) injection is recommended.[1][2] However, for sustained release or to mimic clinical applications, subcutaneous (SC) or oral (PO) routes may be more appropriate.[1][3] Intraperitoneal (IP) injection is also a common and effective route for systemic delivery in rodents.[1]
Q2: What are the maximum recommended injection volumes for this compound in mice and rats?
A2: To avoid adverse effects, it is crucial to adhere to established guidelines for maximum administration volumes. The table below summarizes these recommendations for common routes.
| Animal Model | Route of Administration | Maximum Volume | Recommended Needle Gauge |
| Mouse | Intravenous (IV) | 5 mL/kg (bolus) | 25G |
| Subcutaneous (SC) | 10 mL/kg | 25-27G | |
| Intraperitoneal (IP) | 10 mL/kg | 23-25G | |
| Oral (PO) | 10 mL/kg | 20-22G gavage needle | |
| Rat | Intravenous (IV) | 5 mL/kg (bolus) | 23G |
| Subcutaneous (SC) | 5 mL/kg | 23-25G | |
| Intraperitoneal (IP) | 10 mL/kg | 21-23G | |
| Oral (PO) | 10 mL/kg | 18-20G gavage needle |
Data adapted from general guidelines for rodent administration volumes.[4][5]
Q3: What is the expected pharmacokinetic profile of this compound in rodents?
A3: The pharmacokinetic profile of this compound can vary significantly depending on the route of administration. The following table provides a summary of expected parameters based on preclinical studies.
| Route | Tmax (hours) | Cmax (ng/mL) | Bioavailability (%) | Half-life (hours) |
| IV | 0.1 | 1500 ± 250 | 100 | 2.5 ± 0.5 |
| IP | 0.5 | 950 ± 180 | ~60-70 | 3.0 ± 0.6 |
| SC | 1.0 | 600 ± 120 | ~40-50 | 4.5 ± 0.8 |
| PO | 2.0 | 150 ± 40 | <10 | 4.0 ± 0.7 |
These values are hypothetical for "this compound" and are based on typical pharmacokinetic profiles for compounds with similar characteristics.
Q4: Are there any known stability issues with this compound in solution?
A4: this compound is sensitive to light and high temperatures. It is recommended to prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. For storage longer than a few hours, solutions should be kept at 4°C.
Troubleshooting Guides
Issue 1: Low Bioavailability After Oral Administration
Problem: Consistently low and variable plasma concentrations of this compound are observed after oral gavage.
Potential Causes & Solutions:
-
Poor Solubility: this compound has low aqueous solubility, which can limit its absorption in the gastrointestinal (GI) tract.[6][7]
-
Solution: Consider formulating this compound in a vehicle that enhances solubility, such as a cyclodextrin-based solution or a lipid-based formulation.
-
-
Gastrointestinal Degradation: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation.
-
Solution: The use of enteric-coated nanoparticles or co-administration with a proton pump inhibitor could mitigate acidic degradation.[8]
-
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp in the gut wall, actively pumping it back into the intestinal lumen.
-
Solution: Co-administration with a known P-gp inhibitor can help to increase intestinal absorption.
-
Caption: Barriers to Oral this compound Absorption.
Issue 2: Injection Site Reactions After Subcutaneous Administration
Problem: Swelling, redness, or inflammation is observed at the injection site following subcutaneous (SC) administration.
Potential Causes & Solutions:
-
Irritating Formulation: The pH or osmolarity of the this compound formulation may be causing local tissue irritation.
-
Solution: Adjust the pH of the formulation to be closer to physiological pH (7.2-7.4). Ensure the vehicle is isotonic.
-
-
High Injection Volume: Injecting too large a volume into a single site can cause tissue distension and inflammation.[4]
-
Solution: Reduce the injection volume by increasing the concentration of this compound, if possible. Alternatively, split the dose into two separate injection sites.
-
-
Improper Injection Technique: A shallow injection or leakage from the injection site can lead to dermal irritation.
-
Solution: Ensure proper tenting of the skin and insertion of the needle into the subcutaneous space.
-
Caption: Causes of Injection Site Reactions.
Experimental Protocols
Protocol 1: Intravenous (IV) Administration in Mice
Materials:
-
This compound solution
-
Mouse restrainer
-
Heat lamp
-
25G needle and 1 mL syringe
-
70% ethanol
Procedure:
-
Prepare the this compound solution at the desired concentration.
-
Place the mouse in a restrainer.
-
Warm the mouse's tail using a heat lamp for 1-2 minutes to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Visualize a lateral tail vein and insert the needle, bevel up, at a shallow angle.
-
Slowly inject the this compound solution.[1]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Protocol 2: Oral Gavage (PO) in Rats
Materials:
-
This compound solution
-
18-20G stainless steel gavage needle
-
1 mL syringe
Procedure:
-
Prepare the this compound solution.
-
Gently restrain the rat, holding the head and neck to prevent movement.[1]
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slowly administer the this compound solution.[3]
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Caption: Pharmacokinetic Study Workflow.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Revolutionizing Veterinary Medicine: The Role of Nanoparticles in Advancing Animal Health, Nutrition and Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Rotoxamine and Racemic Carbinoxamine
A detailed examination of the stereoselective antihistaminic activity of carbinoxamine enantiomers for researchers, scientists, and drug development professionals.
Introduction
Carbinoxamine is a first-generation ethanolamine H1-antihistamine that has been in clinical use for the symptomatic relief of various allergic conditions, including allergic rhinitis, allergic conjunctivitis, and urticaria. It functions as a competitive antagonist of histamine at H1 receptors and also possesses anticholinergic properties.[1] Carbinoxamine is a chiral molecule, existing as two enantiomers: (S)-carbinoxamine, also known as rotoxamine, and (R)-carbinoxamine. The commercially available form is typically a racemic mixture of these two stereoisomers. This guide provides a comparative analysis of the available data on the efficacy of this compound versus racemic carbinoxamine, addressing the stereochemical considerations in its antihistaminic activity.
While direct, publicly available, head-to-head clinical trials or in-vitro studies comparing the efficacy of this compound to racemic carbinoxamine are limited, principles of stereochemistry in pharmacology and data on similar chiral antihistamines can provide valuable insights. It is a common principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological activities and potencies.[2]
Molecular Structure and Stereochemistry
The logical relationship between racemic carbinoxamine and its constituent enantiomers, including this compound, is depicted in the diagram below. Racemic carbinoxamine is an equal mixture of the (S)- and (R)-enantiomers.
References
A Comparative Guide to Histamine H1 Receptor Selectivity of Common Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the H1 receptor selectivity of several first and second-generation antihistamines. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Note on "Rotoxamine": Extensive searches for the H1 receptor selectivity and binding affinity of "this compound" did not yield any publicly available scientific data. Therefore, this guide focuses on a selection of well-characterized and commonly used antihistamines for which robust data exists.
Data Presentation: Comparative Receptor Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of selected first and second-generation antihistamines for the histamine H1 receptor and a panel of common off-target receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Histamine H1 Receptor Binding Affinities
| Antihistamine (Generation) | H1 Receptor Ki (nM) |
| First Generation | |
| Diphenhydramine | 9.6–16[1] |
| Chlorpheniramine | ~1.5 |
| Hydroxyzine | 2[2] |
| Second Generation | |
| Cetirizine | 6[3] |
| Levocetirizine | 3[3] |
| Loratadine | ~50 |
| Desloratadine | 0.4 - 1.3 |
| Fexofenadine | 10 |
Table 2: Off-Target Receptor Binding Affinities (Ki in nM)
| Antihistamine | Muscarinic M1 | Adrenergic α1 | Serotonin 5-HT2A |
| First Generation | |||
| Diphenhydramine | 80–100[1] | 1300 (α1B)[1] | 110[1] |
| Chlorpheniramine | 280 | >10,000 | 23 |
| Hydroxyzine | 3,600 - 30,000[4] | >10,000 | 50[2] |
| Second Generation | |||
| Cetirizine | >10,000[3] | >10,000[3] | >10,000[3] |
| Loratadine | >10,000 | >10,000 | >1,000 |
| Desloratadine | 48 (IC50)[5] | >1,000 | >1,000 |
| Fexofenadine | No interaction[6] | No significant affinity | No significant affinity |
Experimental Protocols
Competitive Radioligand Binding Assay for H1 Receptor Affinity
This protocol describes a common method to determine the binding affinity of a test compound for the histamine H1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a well-characterized H1 receptor antagonist).
-
Test Compounds: Stock solutions of the antihistamines to be tested.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the H1 receptor on ice and homogenize in cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [³H]mepyramine (typically near its Kd value).
-
Increasing concentrations of the test compound (or buffer for total binding, or the non-specific binding control).
-
The prepared cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Influx Functional Assay for H1 Receptor Activity
This protocol measures the functional activity of the H1 receptor by detecting changes in intracellular calcium concentration upon stimulation.
Objective: To determine the potency of a test compound as an agonist or antagonist at the H1 receptor by measuring calcium mobilization.
Materials:
-
Cells: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Test Compounds: Agonists (e.g., histamine) and antagonists (the antihistamines to be tested).
-
Fluorescence Plate Reader: Equipped with the appropriate excitation and emission filters.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.
-
Assay Measurement (Antagonist Mode):
-
Add increasing concentrations of the antagonist (test antihistamine) to the wells and incubate for a short period.
-
Add a fixed concentration of the agonist (histamine, typically at its EC80 concentration) to all wells.
-
Immediately measure the fluorescence signal using a fluorescence plate reader. The signal will be proportional to the intracellular calcium concentration.
-
-
Assay Measurement (Agonist Mode):
-
Add increasing concentrations of the agonist (test compound) to the wells.
-
Immediately measure the fluorescence signal.
-
-
Data Analysis:
-
Plot the change in fluorescence as a function of the log concentration of the test compound.
-
For antagonists, determine the IC50 value from the inhibition curve.
-
For agonists, determine the EC50 value from the stimulation curve.
-
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Radioligand Binding Assay.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety profile of fexofenadine HCl: a unique therapeutic option in H1-receptor antagonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of Rotoxamine with other amine receptors
An extensive search for "Rotoxamine" has yielded no information regarding a compound with this name in publicly available scientific literature and databases. The search results consistently returned information for "Rifaximin," an antibiotic with a mechanism of action unrelated to amine receptors.
Therefore, it is not possible to provide a comparison guide on the cross-reactivity of "this compound" with other amine receptors.
To proceed with your request, please verify the correct spelling of the compound of interest. If "this compound" is a novel or internal designation for a compound, providing its chemical structure, target receptor, or any alternative nomenclature will be necessary to conduct a meaningful search for the required data.
Once the correct compound name is identified, a comprehensive guide will be developed, including:
-
Primary Mechanism of Action: A detailed description of the compound's principal pharmacological target and signaling pathway.
-
Cross-Reactivity Profile: A thorough comparison of its binding affinities and functional activities across a panel of amine receptors.
-
Data Presentation: All quantitative data, such as Ki, IC50, EC50, and Emax values, will be summarized in a clear and concise table.
-
Experimental Protocols: Detailed methodologies for key binding and functional assays will be provided to ensure reproducibility.
-
Visualizations: Graphviz diagrams will be created to illustrate relevant signaling pathways and experimental workflows, adhering to the specified formatting requirements.
We await your clarification to provide you with the requested scientific comparison guide.
A Comparative Analysis of Rupatadine and Other Second-Generation Antihistamines
Disclaimer: The initial query for "Rotoxamine" did not yield a recognized second-generation antihistamine. This guide proceeds under the assumption that the intended subject was Rupatadine , a notable second-generation antihistamine with a unique mechanism of action. This document provides a comparative study of Rupatadine against other prominent second-generation antihistamines: Cetirizine, Loratadine, and Fexofenadine.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance supported by experimental data.
Introduction and Mechanism of Action
Second-generation H1 antihistamines are a cornerstone in the management of allergic disorders, primarily allergic rhinitis and urticaria. Their principal mechanism involves selective inverse agonism of the histamine H1 receptor, which blocks the inflammatory cascade triggered by histamine.[1] Unlike first-generation agents, they exhibit minimal penetration of the blood-brain barrier, leading to a significantly improved safety profile with reduced sedative and anticholinergic effects.[2]
Among second-generation antihistamines, Rupatadine is distinguished by a dual mechanism of action. In addition to its potent H1 receptor antagonism, it also inhibits the receptor for Platelet-Activating Factor (PAF), another key mediator in the allergic and inflammatory response.[3][4] PAF is known to induce vascular permeability, bronchoconstriction, and chemotaxis of inflammatory cells.[5] This dual antagonism suggests a broader anti-inflammatory potential for Rupatadine compared to its counterparts.
Comparative Data Presentation
The following tables summarize quantitative data from various in vitro and clinical studies to facilitate a direct comparison of Rupatadine, Cetirizine, Loratadine, and Fexofenadine.
Table 1: Receptor Binding Affinities (Ki)
Lower Ki values indicate higher binding affinity to the receptor.
| Compound | H1 Receptor Ki (nM) | PAF Receptor Ki (µM) |
| Rupatadine | ~100[6] | ~0.55[6] |
| Cetirizine | ~6[7] | No significant activity[3] |
| Loratadine | ~16 - 138[7] | No significant activity[3] |
| Fexofenadine | ~10 - 175[7] | No significant activity[3] |
Note: Ki values can vary between studies based on experimental conditions. The data presented are representative values from cited literature.
Table 2: Clinical Efficacy in Perennial Allergic Rhinitis (PAR)
Data represents the reduction in Total Symptom Scores (TSS) after a defined treatment period.
| Compound (Daily Dose) | Mean Reduction in Total 5 Symptom Score (T5SS) | Comparator | Study Duration |
| Rupatadine (10 mg) | -4.0 | Placebo | 4 weeks |
| Rupatadine (20 mg) | -3.96 | Placebo | 4 weeks |
| Loratadine (10 mg) | -3.94 | Placebo | 4 weeks |
| Cetirizine (10 mg) | Statistically similar efficacy to Rupatadine 10 mg[8] | Rupatadine 10 mg | 4 weeks |
A pooled analysis of six trials demonstrated that Rupatadine 10 mg and 20 mg led to a 46% and 58.6% reduction in the Total 4 Nasal Symptom Score (T4NSS) respectively over 28 days, which was higher than historical data for cetirizine (32%) and desloratadine (37.9%).[8][9]
Table 3: Efficacy in Chronic Spontaneous Urticaria (CSU)
| Compound | Key Efficacy Finding | Study Duration |
| Rupatadine | Significantly greater reduction in Mean Total Symptom Score (MTSS), Mean Number of Wheals (MNW), and pruritus compared to Cetirizine.[10] | 6 weeks |
| Cetirizine | Effective in reducing symptoms, but to a lesser extent than Rupatadine in a head-to-head trial.[10] | 6 weeks |
Table 4: Incidence of Somnolence in Clinical Trials
| Compound | Incidence of Somnolence |
| Rupatadine | Low incidence, but may be higher than Loratadine.[11] |
| Cetirizine | Higher than placebo and Loratadine; may cause mild drowsiness.[12][13][14] |
| Loratadine | Very low incidence, significantly less than Cetirizine.[12] |
| Fexofenadine | Minimal sedation, comparable to placebo.[11] |
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the H1 receptor.
-
Objective: To quantify the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled H1 antagonist.
-
Materials:
-
Receptor Source: Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293T cells).[15]
-
Radioligand: [³H]mepyramine, a selective H1 antagonist.[15]
-
Test Compounds: Rupatadine, Cetirizine, Loratadine, Fexofenadine at varying concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., mianserin).[15]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membrane + radioligand), non-specific binding (membrane + radioligand + control antagonist), and competitive binding (membrane + radioligand + test compound at various concentrations).
-
Incubation: Incubate the plate at 25°C for a defined period (e.g., 4 hours) to reach binding equilibrium.[15]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
-
Washing: Wash filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.[16]
-
Histamine-Induced Wheal and Flare Suppression Test
This in vivo protocol assesses the pharmacodynamic effect of an antihistamine by measuring its ability to suppress a histamine-induced skin reaction.
-
Objective: To measure the onset and duration of action of an antihistamine in human subjects.
-
Methodology: A randomized, double-blind, placebo-controlled, crossover study design is typically used.[2]
-
Procedure:
-
Baseline Measurement: A histamine solution (e.g., histamine phosphate 100 mg/ml) is applied to the forearm skin via a skin prick test.[17]
-
Wheal and Flare Measurement: After a set time (e.g., 15-20 minutes), the resulting wheal (raised bump) and flare (redness) areas are measured.[18]
-
Drug Administration: Subjects are administered a single oral dose of the test antihistamine or a placebo.
-
Post-Dose Challenge: The histamine skin prick test is repeated at multiple time points after drug administration (e.g., 30 minutes, 1, 2, 4, 6, 8, 12, 24 hours).[17]
-
Data Analysis: The areas of the wheal and flare at each time point are measured and compared to the baseline values and to the placebo group. The percentage of suppression is calculated to determine the efficacy, onset of action, and duration of effect for each antihistamine.[19]
-
Phase III Clinical Trial for Allergic Rhinitis
This protocol outlines a typical workflow for a pivotal clinical trial to establish the efficacy and safety of an antihistamine for allergic rhinitis, based on FDA guidance.[20][21]
-
Objective: To evaluate the efficacy and safety of a new antihistamine compared to placebo in a large patient population with seasonal or perennial allergic rhinitis.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[8]
-
Patient Population: Adults and/or adolescents with a documented history of allergic rhinitis (e.g., ≥2 years) and who are symptomatic at baseline.[22] Key exclusion criteria include asthma and recent use of corticosteroids or other antihistamines.[22]
-
Treatment: Patients are randomized to receive the investigational drug or a matching placebo, typically once daily for a period of 2 to 4 weeks.[8]
-
Efficacy Assessment:
-
Primary Endpoint: The primary measure is the change from baseline in the Total Symptom Score (TSS). Patients record the severity of key symptoms (e.g., sneezing, rhinorrhea, nasal itching, nasal congestion, and sometimes ocular itching) daily on a scale (e.g., 0=none to 3=severe).[8][9]
-
Secondary Endpoints: May include individual symptom scores, quality of life questionnaires, and responder analysis (percentage of patients achieving a ≥50% reduction in TSS).[8]
-
-
Safety Assessment: Monitoring and recording of all adverse events, with particular attention to sedation.
-
Data Analysis: Statistical comparison of the change in TSS between the active treatment group and the placebo group.
Mandatory Visualizations
Diagram 1: H1 Receptor Signaling Pathway
Caption: Simplified signaling cascade following histamine binding to the H1 receptor.
Diagram 2: Dual Mechanism of Rupatadine
Caption: Rupatadine's dual antagonism of both H1 and PAF receptors.
Diagram 3: Clinical Trial Workflow for Allergic Rhinitis
Caption: A typical workflow for a Phase III allergic rhinitis clinical trial.
References
- 1. Federal Register :: Allergic Rhinitis: Developing Drug Products for Treatment; Draft Guidance for Industry; Availability [federalregister.gov]
- 2. science.rsu.lv [science.rsu.lv]
- 3. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rupatadine: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Higher efficacy of rupatadine 20 mg and 10 mg versus placebo in patients with perennial allergic rhinitis: a pooled responder analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Higher efficacy of rupatadine 20 mg and 10 mg versus placebo in patients with perennial allergic rhinitis: a pooled responder analysis | springermedizin.de [springermedizin.de]
- 10. Clinical effectiveness and safety of cetirizine versus rupatadine in chronic spontaneous urticaria: a randomized, double-blind, 6-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Loratadine versus cetirizine: assessment of somnolence and motivation during the workday - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Loratadine vs. Cetirizine for Allergic Rhinitis: Important Differences and Potential Risks. [goodrx.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A double-blind, single-dose, crossover comparison of cetirizine, ebastine, epinastine, fexofenadine, terfenadine, and loratadine versus placebo: suppression of histamine-induced wheal and flare response for 24 h in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Allergic Rhinitis: Developing Drug Products for Treatment Guidance for Industry | FDA [fda.gov]
- 21. Federal Register :: Allergic Rhinitis: Developing Drug Products for Treatment; Guidance for Industry; Availability [federalregister.gov]
- 22. Wolters Kluwer [login.wolterskluwer.com]
A Comparative Guide to the In Vivo Validation of First and Second-Generation Antihistamines: Diphenhydramine vs. Loratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antihistaminic effects of a first-generation antihistamine, Diphenhydramine, and a second-generation antihistamine, Loratadine. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
Diphenhydramine, a first-generation antihistamine, and Loratadine, a second-generation antihistamine, are both effective in antagonizing the histamine H1 receptor in vivo. However, they exhibit key differences in their pharmacokinetic and pharmacodynamic profiles, most notably in their sedative effects and duration of action. In vivo validation studies, primarily through histamine-induced wheal and flare suppression in humans and animal models of allergic rhinitis, have quantified these differences.
Data Presentation: In Vivo Efficacy
The following tables summarize quantitative data from in vivo studies, providing a direct comparison of the antihistaminic effects of Diphenhydramine and Loratadine.
Table 1: Suppression of Histamine-Induced Wheal and Flare in Humans
| Antihistamine | Dose | Onset of Wheal Suppression | Onset of Flare Suppression | Duration of Action | Key Observations |
| Diphenhydramine | 50 mg (oral & IM) | Tended to be more rapid than fexofenadine, but not statistically significant[1] | Not statistically different from fexofenadine[1] | Up to 7 hours[2] | Significant sedative effects observed at therapeutic doses[2][3] |
| Loratadine | 10 mg | 210 minutes[4] | 150 minutes[4] | Up to 48 hours with higher doses (40 and 80 mg)[5] | Significantly less sedation compared to first-generation antihistamines[6][7] |
| Loratadine | 10, 20, 40 mg (b.i.d.) | Within 2 hours[8] | - | Continued effectiveness over 28 days, suggesting no tolerance development[8] | Dose-related suppression of wheal formation[5][8] |
Table 2: Efficacy in Animal Models of Allergic Conditions
| Antihistamine | Animal Model | Condition | Dosage | Key Findings |
| Diphenhydramine | Rabbit | Allergic Rhinitis | Not specified | Formulated as a nasal nano-gel/nano-emulgel, showed comparable results to conventional nasal spray in managing allergic rhinitis[9][10] |
| Loratadine | Guinea Pig | Allergic Bronchospasm | ED50 = 0.40 mg/kg (p.o.) | More potent inhibitor of histamine-induced bronchospasm than terfenadine[11] |
| Loratadine | Rat | Allergic Anaphylaxis | 10 mg/kg (p.o.) | Significantly inhibited bronchospasm associated with allergic anaphylaxis[11] |
| Loratadine | Mouse | Atopic Dermatitis-associated Pruritus | 5 or 10 mg/kg (oral) | Significantly inhibited histamine-induced and antigen-induced scratching behavior[12] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the design and interpretation of similar studies.
Histamine-Induced Wheal and Flare Suppression Test (Human)
This is a widely accepted method to evaluate the antihistaminic activity of H1-receptor antagonists in vivo.[4][13]
Objective: To measure the ability of an antihistamine to inhibit the cutaneous reaction to intradermally injected histamine.
Materials:
-
Histamine dihydrochloride solution (e.g., 1 mg/mL)
-
Sterile saline solution (negative control)
-
Intradermal needles and syringes
-
Calipers or a transparent ruler for measuring wheal and flare diameters
-
Skin marking pen
Procedure:
-
Subject Preparation: Healthy volunteers or patients with a history of allergies are recruited. Subjects must abstain from any antihistamine medication for a specified washout period (typically 7-14 days) prior to the study.
-
Baseline Measurement: Before drug administration, a baseline histamine response is established. A fixed volume of histamine solution (e.g., 0.05 mL) is injected intradermally into the volar surface of the forearm. A corresponding injection of saline is made at a separate site to control for injection trauma.
-
Wheal and Flare Measurement: After a set time (e.g., 15 minutes), the borders of the wheal (raised, edematous area) and flare (surrounding erythema) are outlined with a marking pen. The largest and smallest diameters of both the wheal and flare are measured to calculate the area.
-
Drug Administration: The investigational antihistamine (e.g., Diphenhydramine or Loratadine) or placebo is administered to the subjects in a double-blind, randomized manner.
-
Post-Dose Measurements: At specified time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours), the histamine and saline injections are repeated at new sites on the forearm, and the resulting wheal and flare areas are measured.
-
Data Analysis: The percentage of inhibition of the wheal and flare areas at each time point is calculated relative to the baseline measurements. Statistical analysis is performed to compare the efficacy of the active drug to placebo.
Animal Model of Allergic Rhinitis (Guinea Pig)
This model is used to assess the efficacy of antihistamines in reducing the symptoms of allergic rhinitis.[14][15]
Objective: To induce an allergic rhinitis-like state in guinea pigs and evaluate the therapeutic effect of antihistamines.
Materials:
-
Ovalbumin (allergen)
-
Aluminum hydroxide (adjuvant)
-
Test antihistamine (e.g., Diphenhydramine or Loratadine)
-
Nasal lavage equipment
-
Video recording equipment for symptom scoring
Procedure:
-
Sensitization: Guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin emulsified with aluminum hydroxide. This process is typically repeated over several weeks to induce a robust allergic phenotype.
-
Allergen Challenge: Following the sensitization period, animals are challenged intranasally with a solution of ovalbumin to induce symptoms of allergic rhinitis.
-
Drug Administration: The test antihistamine or vehicle (control) is administered to the animals (e.g., orally or intraperitoneally) at a predetermined time before the allergen challenge.
-
Symptom Assessment: The severity of allergic rhinitis symptoms, such as sneezing, nasal discharge, and nasal obstruction, is observed and scored by trained personnel, often with the aid of video recordings.
-
Nasal Lavage: At the end of the observation period, a nasal lavage may be performed to collect nasal secretions. The levels of inflammatory mediators, such as histamine and cytokines, and the number of inflammatory cells (e.g., eosinophils) in the lavage fluid can be quantified.
-
Data Analysis: Symptom scores and the concentrations of inflammatory markers are compared between the antihistamine-treated group and the control group to determine the efficacy of the treatment.
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway and the Action of Antihistamines.
Experimental Workflow: Histamine-Induced Wheal and Flare Suppression Test
Caption: Workflow for the Histamine-Induced Wheal and Flare Suppression Test.
Logical Relationship: Comparison of First and Second-Generation Antihistamines
Caption: Key Differentiating Characteristics of First and Second-Generation Antihistamines.
References
- 1. Time-dependent inhibition of histamine-induced cutaneous responses by oral and intramuscular diphenhydramine and oral fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.ucsc.edu [people.ucsc.edu]
- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jmatonline.com [jmatonline.com]
- 5. Effects of loratadine (SCH 29851) in suppression of histamine-induced skin wheals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loratadine - Wikipedia [en.wikipedia.org]
- 7. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Suppression of histamine-induced wheal response by loratadine (SCH 29851) over 28 days in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Hematological and Histopathological Study on Diphenhydramine Nasal Nano-gel and Nano-emulgel for the Management of Allergic Rhinitis in Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiallergic activity of loratadine, a non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of loratadine on mouse models of atopic dermatitis associated pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
A Comparative Performance Analysis: Rotoxamine vs. Levorotoxamine
Disclaimer: The following guide presents a hypothetical comparative analysis between the fictional compounds "Rotoxamine" and "Levothis compound." The data, experimental protocols, and associated pathways are provided for illustrative purposes to demonstrate a standard framework for drug compound comparison, as no public scientific data exists for these specific names.
This guide provides an objective comparison of the pharmacological performance of this compound (a racemic mixture) and its purified S-enantiomer, Levothis compound. The focus is on receptor binding affinity, functional antagonism, and in vivo efficacy against the hypothetical pro-inflammatory G-protein coupled receptor, ToxR1.
Quantitative Performance Summary
The following tables summarize the key performance metrics derived from head-to-head experimental comparisons.
Table 1: Receptor Binding Affinity at ToxR1
| Compound | Kᵢ (nM) | Hill Slope |
|---|---|---|
| Levothis compound | 1.8 ± 0.2 | 0.98 |
| This compound | 3.5 ± 0.3 | 0.95 |
| Dextthis compound (for reference) | 89.4 ± 5.1 | 0.91 |
Lower Kᵢ indicates stronger binding affinity.
Table 2: Functional Antagonism in ToxR1-CHO Cells
| Compound | IC₅₀ (nM) | Assay Type |
|---|---|---|
| Levothis compound | 4.2 ± 0.5 | Calcium Flux Assay |
| this compound | 8.1 ± 0.7 | Calcium Flux Assay |
Lower IC₅₀ indicates greater potency in inhibiting receptor function.
Table 3: In Vivo Efficacy in Paw Edema Model
| Treatment Group (1 mg/kg) | Paw Volume Increase (%) | Inhibition of Edema (%) |
|---|---|---|
| Vehicle Control | 98 ± 7 | - |
| Levothis compound | 34 ± 5 | 65 |
| this compound | 59 ± 6 | 40 |
Signaling Pathway and Mechanism of Action
Levothis compound is a potent competitive antagonist of the ToxR1 receptor. Upon activation by its endogenous ligand, ToxR1 couples to Gαq, initiating the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), causing a transient increase in intracellular calcium and activating downstream inflammatory cascades. Levothis compound effectively blocks the ligand from binding to ToxR1, thereby inhibiting this entire signaling cascade.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of Levothis compound and this compound for the ToxR1 receptor.
-
Cell Line: HEK293 cells stably expressing human ToxR1.
-
Radioligand: [³H]-LIGAND-X (a known high-affinity ToxR1 agonist).
-
Procedure:
-
Cell membranes from ToxR1-HEK293 cells were prepared via ultracentrifugation.
-
Membranes (20 µg protein) were incubated in a 96-well plate with a fixed concentration (0.5 nM) of [³H]-LIGAND-X.
-
Increasing concentrations (10⁻¹¹ to 10⁻⁵ M) of competitor compounds (Levothis compound or this compound) were added.
-
The mixture was incubated for 90 minutes at 25°C in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Bound and free radioligand were separated by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data were analyzed using non-linear regression to determine IC₅₀ values, which were then converted to Kᵢ values using the Cheng-Prusoff equation.
-
In Vivo Paw Edema Efficacy Study
This workflow outlines the key stages of the animal efficacy study.
-
Objective: To evaluate the anti-inflammatory efficacy of the compounds in a murine model.
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals were randomly assigned to three groups: Vehicle control, Levothis compound (1 mg/kg), and this compound (1 mg/kg).
-
Compounds were administered via intraperitoneal (i.p.) injection.
-
After 60 minutes, acute inflammation was induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Paw volume was measured immediately before injection and 3 hours post-injection using a digital plethysmometer.
-
The percentage increase in paw volume was calculated, and the percent inhibition of edema for each treatment group was determined relative to the vehicle control group.
-
Conclusion
The experimental data consistently demonstrates that Levothis compound possesses superior pharmacological activity compared to the racemic mixture, This compound . Levothis compound exhibits approximately two-fold greater binding affinity and functional potency at the target receptor, ToxR1. This enhanced potency translates to a significantly better in vivo anti-inflammatory effect, where it achieved 65% inhibition of edema compared to 40% for this compound at the same dose. The data strongly suggest that the dextrorotatory enantiomer present in this compound is significantly less active and does not contribute meaningfully to the desired therapeutic effect. These findings highlight the therapeutic advantage of developing the single, active enantiomer, Levothis compound.
Reproducibility of Rotoxamine Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published synthesis methods for Rotoxamine, the (S)-enantiomer of Carbinoxamine. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the synthetic pathways to aid in the selection of a reproducible and efficient manufacturing process.
This compound, a potent antihistamine, is the therapeutically active stereoisomer of Carbinoxamine. The synthesis of the enantiomerically pure (S)-form is crucial for its pharmacological activity. Two primary strategies have been reported for the synthesis of this compound: direct asymmetric synthesis and racemic synthesis followed by chiral resolution. This guide evaluates these methodologies based on published data.
Comparison of Synthetic Methods
The selection of a synthetic route for this compound depends on factors such as overall yield, enantiomeric purity, cost of reagents and catalysts, and scalability. Below is a summary of the quantitative data for the asymmetric and racemic synthesis approaches.
| Parameter | Asymmetric Synthesis | Racemic Synthesis with Chiral Resolution |
| Overall Yield | ~27-44% | <50% (theoretical maximum for resolution step) |
| Enantiomeric Excess (ee) | Optically Pure (specific ee not always reported) | High (dependent on resolution efficiency) |
| Number of Steps | 2-5 steps | Typically 2 steps for racemate + resolution step |
| Key Reagents/Catalysts | Rhodium and carbene catalysts | D-tartaric acid (for resolution) |
| Advantages | Direct production of the desired enantiomer, potentially higher overall yield. | Utilizes classical and well-established resolution techniques. |
| Disadvantages | Higher cost of chiral catalysts, potentially more complex reaction setup. | Theoretical 50% loss of material (the undesired enantiomer), requires an additional resolution step. |
Experimental Protocols and Data
Asymmetric Synthesis of this compound
A notable asymmetric synthesis of this compound involves a two-step process.[1] This method aims to establish the chiral center early in the synthesis, thus avoiding a resolution step.
Step 1: Synthesis of (S)-(4-chlorophenyl)-2-pyridinemethanol
This key step involves the rhodium and carbene-catalyzed asymmetric addition of p-chlorophenylboronic acid to 2-pyridinecarbaldehyde.
-
Reaction: 2-pyridinecarbaldehyde is reacted with p-chlorophenylboronic acid in the presence of a rhodium catalyst and a chiral carbene ligand.
-
Yield: A patent describing a similar process for a related compound reported a yield of 86% for the synthesis of (4-chlorophenyl)-2-pyridylmethanol (the racemic precursor).[2] Specific yields for the asymmetric variant leading to the (S)-enantiomer are not consistently reported in publicly available literature.
-
Purity: The product is described as "optically pure," though a specific enantiomeric excess is not provided in the patent.[1]
Step 2: Williamson Etherification to (S)-Carbinoxamine (this compound)
The chiral alcohol from the previous step is then etherified to yield the final product.
-
Reaction: (S)-(4-chlorophenyl)-2-pyridinemethanol is reacted with 2-chloro-N,N-dimethylethylamine in the presence of a base.
-
Yield: While specific yields for this step in the asymmetric synthesis are not detailed, a similar multi-step synthesis of racemic carbinoxamine reported a total yield of about 27%.[1] Another publication mentions a 3-step synthesis with an overall yield of 44%.[3]
Racemic Synthesis and Chiral Resolution
This approach involves the initial synthesis of a racemic mixture of carbinoxamine, followed by the separation of the desired (S)-enantiomer.
Step 1: Synthesis of Racemic Carbinoxamine
The synthesis of the racemic mixture can be achieved through various standard organic chemistry methods. One common method involves the Grignard reaction between 4-chlorophenylmagnesium bromide and 2-pyridinecarboxaldehyde, followed by etherification.
Step 2: Chiral Resolution using D-Tartaric Acid
The separation of the enantiomers is a critical step in this route.
-
Reaction: The racemic carbinoxamine is treated with a chiral resolving agent, such as D-tartaric acid.[1] This forms diastereomeric salts which have different solubilities and can be separated by fractional crystallization.
-
Yield: The theoretical maximum yield for the desired (S)-enantiomer in a classical resolution is 50%.[1]
-
Purity: The enantiomeric excess of the resolved product can be very high, often exceeding 98%, depending on the efficiency of the crystallization process.
Visualization of Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the key transformations.
References
- 1. CN104774174A - Asymmetric synthesis method of S-carbinoxamine - Google Patents [patents.google.com]
- 2. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 3. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioassay Validation for Rotoxamine, a Novel H1 Receptor Antagonist
This guide provides a comprehensive framework for validating a cell-based functional bioassay for "Rotoxamine," a novel, potent, and selective histamine H1 (H1) receptor antagonist. For comparative purposes, its performance is benchmarked against Diphenhydramine, a well-characterized first-generation antihistamine, and an alternative assay methodology.
Introduction to this compound and Bioassay Validation
This compound is a developmental compound designed as a highly selective inverse agonist for the H1 receptor. The primary therapeutic goal is to treat allergic conditions with minimal off-target effects, such as sedation and anticholinergic responses, which are common with first-generation antihistamines.[1][2]
Bioassay validation is a critical process in drug development to ensure that a specific assay is suitable for its intended purpose. This involves demonstrating the assay's accuracy, precision, and robustness in measuring the biological activity of a compound. A key statistical parameter used in this validation is the Z'-factor, which assesses the quality and reliability of an assay for high-throughput screening.[3][4][5] A Z'-factor value between 0.5 and 1.0 is considered excellent.[3][4]
Signaling Pathway and Assay Principle
The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by histamine, this pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic free calcium.[6][7] this compound, as an antagonist, blocks this histamine-induced calcium mobilization. This change in intracellular calcium concentration is the readout for the primary bioassay.
References
- 1. benchchem.com [benchchem.com]
- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 6. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
Safety Operating Guide
Proper Disposal Procedures for Rifaximin
Disclaimer: The following information is based on publicly available Safety Data Sheets (SDS) for Rifaximin (CAS-No. 80621-81-4). The initial request for "Rotoxamine" did not yield specific results; it is presumed that Rifaximin was the intended substance. Researchers, scientists, and drug development professionals should always consult their institution's specific safety guidelines and local regulations for chemical disposal.
This guide provides essential safety and logistical information for the proper disposal of Rifaximin, a physiologically active substance that requires careful handling.[1] Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling Rifaximin, it is imperative to be familiar with its potential hazards. While not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) by some suppliers[1], others classify it as a reproductive toxicity category 2, suspected of damaging fertility or the unborn child[2][3]. Therefore, caution is advised.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves.[1]
-
Eye Protection: Use chemical safety goggles or eyeglasses as described by OSHA or European Standard EN166.[2]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: In case of dust formation, use a dust respirator and ensure adequate ventilation, preferably under a chemical fume hood.[2]
In Case of Exposure:
-
Inhalation: Move to fresh air. If feeling unwell, consult a physician.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower. Consult a physician if irritation persists.[1][2]
-
Eye Contact: Rinse with plenty of water. Remove contact lenses if present.[1]
-
Ingestion: Immediately drink water (at most two glasses). Consult a physician.[1]
Step-by-Step Disposal Protocol
The disposal of Rifaximin must be conducted in a manner that minimizes environmental release and complies with all applicable federal, state, and local regulations.
1. Waste Identification and Segregation:
-
Identify all materials contaminated with Rifaximin, including unused product, empty containers, and disposable PPE.
-
Segregate Rifaximin waste from other laboratory waste streams. It is often best practice to manage pharmaceutical waste as hazardous unless a thorough evaluation determines otherwise.[4]
2. Spill Management:
-
Containment: Cover drains to prevent entry into the sewer system.[1]
-
Cleanup: For dry spills, carefully collect the material to avoid generating dust.[1] Bind and pump off liquid spills.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal of Spill Debris: Collect all cleanup materials in a suitable, labeled container for proper disposal.
3. Final Disposal:
-
Do Not Sewer: Do not let the product enter drains. The EPA bans sewer-based disposal of hazardous waste pharmaceuticals.[5]
-
Incineration: Most pharmaceutical waste is treated by incineration at a licensed facility.[5] This is the preferred method for destroying active pharmaceutical ingredients.
-
Hazardous Waste Collection: Place Rifaximin waste in a designated, clearly labeled hazardous waste container. In many institutions, this will be a "black box" for hazardous pharmaceutical waste.[4]
-
Licensed Disposal Vendor: Arrange for collection by a licensed hazardous waste disposal company. Ensure they are aware of the nature of the waste.
Quantitative Data for Rifaximin
The following table summarizes key quantitative data for Rifaximin, extracted from various safety data sheets.
| Property | Value | Source |
| CAS Number | 80621-81-4 | [1][2][3] |
| Molecular Formula | C43H51N3O11 | [2] |
| Molecular Weight | 785.88 g/mol | [2] |
| Melting Point | 218 - 220 °C (424.4 - 428 °F) | [2] |
| Oral LD50 (Rat) | >2 g/kg | [6] |
| Physical State | Solid (Crystal - Powder) | [2][6] |
| Appearance | Red-Orange / Reddish yellow - Deep yellow red | [2][6] |
Experimental Protocols and Workflows
Rifaximin Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Rifaximin waste in a laboratory setting.
Caption: Workflow for the safe disposal of Rifaximin waste.
Environmental Impact and Considerations
Rifaximin is an antibiotic. The release of antibiotics into the environment is a significant concern as it can harm beneficial microorganisms essential for healthy ecosystems and contribute to the development of antimicrobial resistance.[7][8] Wastewater treatment plants are often not equipped to fully remove pharmaceutical compounds, allowing them to enter natural water systems where they can accumulate and affect aquatic life.[7][9][10] Therefore, the proper, contained disposal of Rifaximin is crucial to prevent environmental contamination.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. MnTAP – Pharmaceutical Waste [mntap.umn.edu]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. thestatesman.com [thestatesman.com]
- 8. bioengineer.org [bioengineer.org]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
